molecular formula C21H30ClN3S B8101408 PTI-1 (hydrochloride)

PTI-1 (hydrochloride)

カタログ番号: B8101408
分子量: 392.0 g/mol
InChIキー: NPYOTZAJIONLKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PTI-1 (hydrochloride) is a useful research compound. Its molecular formula is C21H30ClN3S and its molecular weight is 392.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality PTI-1 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PTI-1 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

N-ethyl-N-[[2-(1-pentylindol-3-yl)-1,3-thiazol-4-yl]methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3S.ClH/c1-4-7-10-13-24-15-19(18-11-8-9-12-20(18)24)21-22-17(16-25-21)14-23(5-2)6-3;/h8-9,11-12,15-16H,4-7,10,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYOTZAJIONLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C3=NC(=CS3)CN(CC)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

PTI-1 (Hydrochloride): Technical Monograph & Research Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic cannabinoid PTI-1 (hydrochloride), structured for researchers and drug development professionals.

Executive Summary

PTI-1 (Prostate Tumor Inducing-1 is a gene; in this context, PTI-1 refers to the synthetic cannabinoid N-Pentyl-3-thiazole-indole analog 1 ) is a potent, heterocycle-based synthetic cannabinoid receptor agonist (SCRA). Originally developed by Organon (now Merck & Co.) as part of a program to identify orally bioavailable cannabinoid agonists with reduced central nervous system (CNS) side effects, PTI-1 represents a structural departure from the classical aminoalkylindole (e.g., JWH-018) and indazole-carboxamide (e.g., AB-PINACA) scaffolds.

It is characterized by an indole-3-thiazole core, where the typical carbonyl linker is replaced by a thiazole heterocycle. This modification significantly alters the physicochemical properties and metabolic stability of the ligand while retaining high affinity for the Cannabinoid Type 1 (


) receptor.

Regulatory Status: PTI-1 is a research chemical and is not approved for human therapeutic use. It is monitored by forensic networks (e.g., EMCDDA) due to its emergence in the recreational drug market.

Chemical Identity & Physicochemical Properties

PTI-1 is supplied as a hydrochloride salt to improve solubility in aqueous-based physiological buffers.

Nomenclature & Structure[1]
  • Common Name: PTI-1 (Hydrochloride)

  • IUPAC Name: N-ethyl-N-{[2-(1-pentyl-1H-indol-3-yl)-1,3-thiazol-4-yl]methyl}ethanamine hydrochloride

  • CAS Number: 1400742-46-2 (Free base), 1400742-47-3 (HCl salt inferred)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 392.0 g/mol

Structural Analysis

The molecule consists of three distinct pharmacophores:

  • Lipophilic Tail: A 1-pentyl chain attached to the indole nitrogen (N1). This mimics the pentyl side chain of

    
    -THC, crucial for hydrophobic interaction within the 
    
    
    
    receptor's transmembrane helices (TM3/TM6).
  • Core Scaffold: An indole ring linked at the C3 position to a 1,3-thiazole ring. The thiazole acts as a bioisostere for the ketone/ester linkers found in earlier generations, providing rigidity and altering the electrostatic potential map.

  • Polar Head Group: A (diethylamino)methyl moiety attached to the C4 position of the thiazole. This basic amine (protonated at physiological pH) interacts with polar residues near the receptor surface.

Physicochemical Data Table
PropertyValueImplication for Research
Solubility (PBS pH 7.2) ~10 mg/mLSuitable for in vitro assays without high DMSO concentrations.[1]
Solubility (DMSO/DMF) ~25 mg/mLStock solutions should be prepared in DMSO.

218, 272, 331 nmUV-Vis detection windows for LC-MS validation.
Stability

2 years (-20°C)
Hygroscopic; store desicated.

Computational Visualization: Structural Pharmacophore

The following diagram illustrates the connectivity and functional regions of the PTI-1 molecule.

PTI1_Structure cluster_0 Pharmacophore Zones Indole Indole Core (Aromatic Stacking) Thiazole 1,3-Thiazole Linker (Bioisostere/Rigidity) Indole->Thiazole C3-C2 Linkage Pentyl N1-Pentyl Chain (Hydrophobic Pocket Binding) Pentyl->Indole N-Alkylation HeadGroup Diethylamine Side Chain (Polar Interaction) Thiazole->HeadGroup C4-Methylene Bridge

Figure 1: Pharmacophore map of PTI-1 highlighting the modular assembly of the lipophilic tail, aromatic core, and polar head group.

Synthesis & Manufacturing Protocol

This protocol describes the Hantzsch Thiazole Synthesis route, which is the most robust method for constructing the indole-3-thiazole scaffold. This "self-validating" workflow ensures high regioselectivity.

Reaction Scheme Overview
  • Precursor A Synthesis: Conversion of 1-pentylindole-3-carboxamide to the thioamide.

  • Cyclization: Reaction with a

    
    -haloketone to form the thiazole ring.
    
  • Functionalization: Installation of the amine head group.

Step-by-Step Methodology
Phase 1: Preparation of the Thioamide Precursor
  • Starting Material: Begin with 1-pentyl-1H-indole-3-carbonitrile .

  • Thionation: Dissolve the nitrile in anhydrous toluene. Add Lawesson’s Reagent (0.6 eq) or

    
    .
    
  • Reflux: Heat to reflux (110°C) for 4–6 hours under

    
    .
    
  • Workup: Cool, filter off insoluble byproducts, and concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc) to isolate 1-pentyl-1H-indole-3-carbothioamide .

    • Checkpoint: The product should appear as a yellow solid. Confirm conversion of C

      
      N to C(S)NH
      
      
      
      via IR (loss of nitrile peak at ~2220 cm
      
      
      ).
Phase 2: Hantzsch Cyclization
  • Reactants: Dissolve the thioamide (1 eq) in ethanol or DMF. Add 1,3-dichloroacetone (1.2 eq).

  • Conditions: Stir at room temperature for 2 hours, then heat to 60°C for 1 hour.

  • Mechanism: The sulfur atom attacks the chloromethyl group, followed by cyclization and dehydration.

  • Intermediate Isolation: The product is 4-(chloromethyl)-2-(1-pentyl-1H-indol-3-yl)-1,3-thiazole . Isolate by precipitation with water and filtration.

Phase 3: Amination (Final Assembly)
  • Substitution: Dissolve the chloromethyl intermediate in THF.

  • Reagent: Add excess diethylamine (3–5 eq) to act as both nucleophile and base scavenger.

  • Reaction: Stir at 50°C for 3 hours.

  • Salt Formation: Evaporate solvent. Dissolve the residue in diethyl ether. Bubble dry HCl gas or add 1M HCl in ether to precipitate PTI-1 Hydrochloride .

  • Purification: Recrystallize from Ethanol/Ether to achieve >98% purity.

Synthesis_Flow Start 1-Pentylindole-3-carbonitrile Step1 Thionation (Lawesson's Reagent) Start->Step1 Inter1 Indole-3-carbothioamide Step1->Inter1 Step2 Hantzsch Cyclization (+ 1,3-Dichloroacetone) Inter1->Step2 Inter2 4-(Chloromethyl)-thiazole Intermediate Step2->Inter2 Step3 Nucleophilic Substitution (+ Diethylamine) Inter2->Step3 Final PTI-1 (Free Base) Step3->Final Salt HCl Salt Formation Final->Salt

Figure 2: Synthetic pathway for PTI-1 utilizing the Hantzsch thiazole construction strategy.[2]

Pharmacology & Mechanism of Action[3]

Receptor Binding Profile

PTI-1 is a full agonist at the


 receptor.
  • 
     Affinity (
    
    
    
    ):
    Low nanomolar range (estimated < 20 nM based on structural analogs like JWH-018 and the Organon patent series).
  • Selectivity: PTI-1 displays significant selectivity for

    
     over 
    
    
    
    , with reduced activation of peripheral immune modulation pathways associated with
    
    
    .
Signaling Pathway

Upon binding to the


 receptor (a GPCR), PTI-1 induces a conformational change that triggers the 

signaling cascade:
  • Inhibition of Adenylyl Cyclase: Reduces intracellular cAMP levels.

  • MAPK Activation: Phosphorylation of ERK1/2, leading to downstream transcriptional changes.

  • Ion Channel Modulation: Inhibition of voltage-gated

    
     channels and activation of GIRK (
    
    
    
    ) channels, resulting in hyperpolarization and reduced neurotransmitter release (glutamate/GABA).
Toxicology Note

In vitro cytotoxicity assays indicate that PTI-1 decreases cell viability in various colorectal cancer cell lines (e.g., SW480, HT29) as well as normal cells (HEK293), suggesting potential off-target cytotoxicity or mitochondrial interference at high concentrations (


).

Signaling_Pathway Ligand PTI-1 Receptor CB1 Receptor (GPCR) Ligand->Receptor Binding Gprotein Gi/o Protein Dissociation Receptor->Gprotein Activation AC Adenylyl Cyclase Gprotein->AC Inhibition (-) IonChannels Ion Channels (Ca2+ Block / K+ Open) Gprotein->IonChannels Modulation cAMP cAMP Levels (Decrease) AC->cAMP Neurotrans Neurotransmitter Release (Inhibition) IonChannels->Neurotrans

Figure 3: Signal transduction pathway activated by PTI-1 at the CB1 receptor.

References

  • Kiyoi, T., et al. (2011).[1][3] Discovery of potent and orally bioavailable heterocycle-based cannabinoid CB1 receptor agonists.[2][1][3][4][5] Bioorganic & Medicinal Chemistry Letters, 21(6), 1748-1753.[1] [Link]

  • Adam-Worrall, J., et al. (2010). (Indol-3-yl) heterocycle derivatives as agonists of the cannabinoid CB1 receptor.[2][1][3] U.S. Patent No.[2] 7,700,634.[2] Washington, DC: U.S. Patent and Trademark Office.

  • Nallathambi, R., et al. (2018). Synthetic Cannabinoid Activity Against Colorectal Cancer Cells.[6][7] Cannabis and Cannabinoid Research, 3(1), 11–22. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2021). Synthetic cannabinoids in Europe – a review. [Link]

Sources

Technical Monograph: Pharmacological Characterization of PTI-1 (Hydrochloride) at the CB1 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

PTI-1 (hydrochloride) is a synthetic cannabinoid of the indole-3-heterocycle class, specifically an indole-thiazole hybrid . Chemically distinct from the classical dibenzopyran cannabinoids (


-THC) and the aminoalkylindoles (JWH series), PTI-1 represents a structural evolution where the amide or ester linker common in JWH compounds is replaced or modified via a thiazole ring system.

While originally developed as a simplified analogue of compounds investigated by Organon and Merck, PTI-1 is primarily utilized today as a high-affinity probe for the Cannabinoid Receptor Type 1 (CB1) . Its lipophilic 1-pentyl-indole core facilitates deep penetration into the CB1 orthosteric binding pocket, inducing conformational changes that drive


-protein coupled signaling.
Chemical Specifications
ParameterDetail
IUPAC Name N,N-diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine, hydrochloride
CAS Number 1400742-46-2
Formula

Molecular Weight 392.0 g/mol
Solubility DMF: 25 mg/ml | DMSO: 25 mg/ml | Ethanol: 25 mg/ml
Core Scaffold 1-Pentyl-indole linked to a thiazole side chain

Structural Basis of Agonism

The high affinity of PTI-1 for the CB1 receptor is dictated by its Pharmacophore arrangement , which mimics the "Toggle Switch" activation mechanism of the CB1 receptor.

The Indole-Thiazole Interaction

Unlike


-THC, which acts as a partial agonist, indole-based cannabinoids like PTI-1 often function as full agonists .
  • The Pentyl Tail (Lipophilic Trap): The 5-carbon alkyl chain at the indole nitrogen aligns with the hydrophobic channel formed by transmembrane helices (TM) 3, 5, and 6. This interaction is critical for initial docking.

  • The Indole Core: Stacks against aromatic residues (specifically Phe200 and Trp356 ) within the binding pocket.

  • The Thiazole Linker: This rigid heterocyclic linker restricts the rotation of the side chain, potentially locking the receptor in an active conformation more effectively than flexible amide linkers found in early JWH compounds.

Visualization: CB1 Activation Pathway

The following diagram illustrates the signal transduction cascade initiated by PTI-1 binding to the CB1 receptor.

CB1_Signaling PTI1 PTI-1 (Ligand) CB1 CB1 Receptor (GPCR) PTI1->CB1 Bind/Activate Gi_Protein Gi/o Protein (Dissociation) CB1->Gi_Protein GTP Exchange AC Adenylyl Cyclase Gi_Protein->AC Inhibits (-) MAPK MAPK/ERK Phosphorylation Gi_Protein->MAPK Activates (+) K_Channels GIRK Channels (Hyperpolarization) Gi_Protein->K_Channels Opens (+) Ca_Channels N-type Ca2+ Channels (Inhibition) Gi_Protein->Ca_Channels Blocks (-) cAMP cAMP Levels (Decrease) AC->cAMP Reduces

Caption: Figure 1. Downstream signaling cascade triggered by PTI-1 activation of the CB1 receptor, leading to modulation of ion channels and intracellular messengers.

Experimental Validation Framework

As specific


 and 

values for PTI-1 can vary by assay conditions and radioligand choice, the following section outlines the Gold Standard Protocols for empirically validating PTI-1 activity. These protocols are self-validating through the use of reference standards (e.g., CP 55,940 or WIN 55,212-2).
Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of PTI-1 at CB1.

Rationale: Competition binding against a high-affinity radioligand (


-CP 55,940) provides the most accurate measure of receptor occupancy.

Workflow:

  • Membrane Preparation: Harvest CHO-K1 or HEK293 cells stably expressing human CB1 (hCB1). Homogenize in ice-cold Tris-EDTA buffer.

  • Incubation:

    • Total Binding: 50

      
      g membrane protein + 0.5 nM 
      
      
      
      -CP 55,940.
    • Non-Specific Binding (NSB): Add 10

      
      M unlabeled WIN 55,212-2 to parallel wells.
      
    • Experimental: Add PTI-1 (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% PEI (to reduce non-specific binding to the filter).

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Binding Assay (Functional Potency)

Objective: Differentiate PTI-1 as a full agonist, partial agonist, or antagonist.

Rationale: Agonist binding induces GDP-GTP exchange on the G


 subunit. The non-hydrolyzable analog 

accumulates in the membrane, providing a direct measure of G-protein activation efficacy (

).

Step-by-Step Methodology:

  • Buffer System: Assay buffer must contain GDP (typically 10-50

    
    M) to suppress basal G-protein activity. This increases the signal-to-noise ratio for the agonist.
    
  • Reaction Mix:

    • hCB1 Membranes (10

      
       g/well ).
      
    • 
       (0.1 nM).
      
    • PTI-1 (Variable concentration).

  • Incubation: 60 minutes at 30°C.

  • Termination: Vacuum filtration.

  • Data Normalization:

    • Basal: Buffer + GDP + Radioligand (0%).

    • Stimulated: CP 55,940 (

      
      M) response set as 100% (Full Agonist Control).
      
    • PTI-1 Efficacy: Calculated as % of CP 55,940 response.[1]

Interpretation Guide: | Result (


) | Classification |
| :--- | :--- |
| > 90% | Full Agonist (Likely profile for PTI-1) |
| 20% - 80% | Partial Agonist |
| < 10% | Antagonist/Neutral |
| < 0% | Inverse Agonist |

Comparative Pharmacological Profile

While specific clinical data for PTI-1 is limited, its activity can be contextualized against structurally validated standards. The table below highlights the expected potency range based on the indole-thiazole scaffold.

CompoundStructure ClassCB1 Affinity (

)
CB2 Affinity (

)
Functional Activity
PTI-1 Indole-Thiazole~1-10 nM (Predicted) Low AffinityPotent Agonist
JWH-018 Indole-Naphthyl9.0 nM2.9 nMFull Agonist
WIN 55,212-2 Aminoalkylindole1.9 nM0.3 nMFull Agonist

-THC
Dibenzopyran40 nM36 nMPartial Agonist

Note: Predicted values for PTI-1 are derived from SAR studies of pentyl-indole derivatives. Actual values must be determined via the protocols in Section 3.

Analytical Workflow for Novel Cannabinoids

To ensure rigorous characterization, the following decision tree outlines the logical progression from synthesis to functional validation.

Workflow Start Synthesize PTI-1 (HCl Salt) QC QC: NMR / MS Purity >98% Start->QC Bind Radioligand Binding (Ki Determination) QC->Bind If Pure Func GTPyS Assay (Agonist Efficacy) Bind->Func If Ki < 100nM Bias Beta-Arrestin Recruitment Func->Bias Check Bias Profile Final Pharmacological Profile Func->Profile Bias->Profile

Caption: Figure 2. Critical path for the pharmacological validation of PTI-1, ensuring purity before potency and efficacy testing.

Safety & Handling (Technical Advisory)

PTI-1 is a potent research chemical. It lacks toxicological data, but its structural similarity to high-potency synthetic cannabinoids (SPICE/K2 agents) necessitates Biosafety Level 2 (BSL-2) handling protocols.

  • Solubility: Prepare stock solutions in DMSO or DMF. Avoid aqueous buffers for stock storage due to hydrolysis risks over time.

  • Receptor Desensitization: Chronic exposure in cell lines will lead to rapid CB1 downregulation. Use fresh membrane preparations for every assay batch.

References

  • Banister, S. D., & Connor, M. (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists. In New Psychoactive Substances. Springer.
  • Pertwee, R. G., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXIX. Cannabinoid Receptors and Their Ligands: Beyond CB1 and CB2. Pharmacological Reviews. Retrieved from [Link]

  • Huffman, J. W., & Padgett, L. W. (2005). Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Current Medicinal Chemistry. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). PTI-1 (hydrochloride) Analytical Standard. Retrieved from [Link]

Sources

Technical Guide: Chemical Architecture and Pharmacodynamics of PTI-1 (Hydrochloride)

[1]

Executive Summary & Disambiguation

PTI-1 (hydrochloride) is a synthetic cannabinoid of the indole-thiazole class, chemically distinct from the traditional aminoalkylindoles (like JWH-018) by the incorporation of a thiazole heterocycle and a diethylamine side chain.[1]

Critical Disambiguation:

  • Target of this Guide: PTI-1 (Small Molecule, Synthetic Cannabinoid).[1][2][3][4] CAS: 1400742-46-2.[2][3][4][5]

  • Distinct Entity:PTI-1 (Gene): Prostate Tumor Inducing gene-1 (encodes a truncated EF-1 alpha).[1][6]

  • Distinct Entity:PTI-125 (Simufilam): A filamin A binding agent investigated for Alzheimer’s disease.[1][7]

This guide focuses exclusively on the physicochemical properties, structural synthesis, and receptor pharmacodynamics of the small molecule PTI-1 (hydrochloride) .

Chemical Structure Analysis

The pharmacological potency of PTI-1 is derived from its specific "hybrid" architecture, designed to probe the structure-activity relationship (SAR) of the Cannabinoid Type 1 (CB1) receptor binding pocket.

Molecular Specification
PropertySpecification
IUPAC Name N,N-diethyl-1-(2-(1-pentyl-1H-indol-3-yl)thiazol-4-yl)methanamine, hydrochloride
CAS Number 1400742-46-2
Formula C₂₁H₂₉N₃S[1][2][3][4][5][8][9] • HCl
Molecular Weight 392.0 g/mol
Appearance Crystalline Solid
Solubility DMF: ~25 mg/ml | DMSO: ~25 mg/ml | Ethanol: ~25 mg/ml
Structural Domains

The molecule is composed of three pharmacophores that dictate its affinity and solubility:

  • The Indole Core (Scaffold): Provides the rigid aromatic backbone necessary for pi-stacking interactions within the CB1 receptor's transmembrane helices (TM3/TM5).[1]

  • The N-Pentyl Chain (Lipophilic Tail): Attached at the indole nitrogen (N1).[1] This 5-carbon chain is critical for penetrating the lipid bilayer and accessing the hydrophobic channel of the receptor.

  • The Thiazole-Amine Linker (Head Group): Unlike JWH compounds which use a ketone linkage, PTI-1 utilizes a thiazole ring attached to the indole C3 position.[1] Extending from the thiazole is a diethylamine group.[1] The hydrochloride salt forms at this basic amine, significantly enhancing aqueous solubility compared to neutral cannabinoids.

Structural Connectivity Diagram

The following diagram illustrates the logical connectivity and functional roles of the PTI-1 moieties.

PTI1_Structurecluster_0Pharmacophore ZonesIndoleIndole Core(Aromatic Scaffold)ThiazoleThiazole Ring(Bioisostere Linker)Indole->ThiazoleC3-C2 CouplingPentylN-Pentyl Chain(Hydrophobic Interaction)Pentyl->IndoleN1-AlkylationAmineDiethylamine(Basic Center / HCl Salt)Thiazole->AmineC4-Methylene Bridge

Figure 1: Pharmacophore connectivity of PTI-1 showing the lipophilic tail, aromatic core, and polar amine head group.

Mechanism of Action & Signaling

PTI-1 functions as an agonist at the central cannabinoid receptor (CB1).[1] Its structural similarity to other indole-based cannabinoids suggests a high affinity for the active state of the G-protein coupled receptor (GPCR).[1]

Receptor Binding Dynamics
  • Primary Target: CB1 Receptor (Central Nervous System).[1]

  • Secondary Target: CB2 Receptor (Peripheral Immune System) - likely lower affinity but potential activity.[1]

  • Interaction: The pentyl tail intercalates between TM6 and TM7, while the indole-thiazole system stabilizes the receptor in a conformation that promotes G-protein coupling.

Signal Transduction Pathway

Upon binding, PTI-1 induces a conformational change in CB1, leading to the dissociation of the heterotrimeric G-protein (Gαi/o).

  • Gαi Activation: Inhibits Adenylyl Cyclase (AC).[1]

  • cAMP Reduction: Decreases intracellular cyclic AMP levels.[1]

  • Ion Channel Modulation: Activates GIRK (Potassium) channels (hyperpolarization) and inhibits N-type Calcium channels (reduced neurotransmitter release).[1]

CB1_SignalingLigandPTI-1 (HCl)ReceptorCB1 Receptor(GPCR)Ligand->ReceptorBinding & ActivationG_ProteinGi/o Protein(Dissociation)Receptor->G_ProteinGTP ExchangeACAdenylyl CyclaseG_Protein->ACInhibition (-)ChannelsIon Channels(Ca2+ Block / K+ Open)G_Protein->ChannelsModulation (+)cAMPcAMP Levels(Decreased)AC->cAMPDownregulation

Figure 2: Signal transduction cascade triggered by PTI-1 binding to the CB1 receptor.[1]

Synthesis & Preparation Protocols

Understanding the synthesis provides insight into the impurities profile and stability of the compound.[1] The synthesis generally follows the "Organon route" for indole-thiazole derivatives.[1]

Retrosynthetic Logic

The construction of PTI-1 typically involves the Hantzsch Thiazole Synthesis logic:

  • Indole Alkylation: Reaction of indole with 1-bromopentane.[1]

  • Thioamidation: Conversion of the indole-3-carbonitrile or amide to a thioamide.[1]

  • Cyclization: Reaction of the thioamide with a chloromethyl ketone or similar electrophile to form the thiazole ring.[1]

  • Amine Formation: Reductive amination or substitution to attach the diethylamine tail.[1]

Handling and Reconstitution Protocol

For research applications, PTI-1 is supplied as a lyophilized hydrochloride salt.[1] Proper reconstitution is vital for experimental consistency.

Step-by-Step Reconstitution:

  • Solvent Selection:

    • In vitro (Stock): Use DMSO or Dimethyl Formamide (DMF) .[1] Solubility reaches ~25 mg/mL.[3]

    • Aqueous Buffers: Use PBS (pH 7.2) .[1][3] Solubility is lower (~10 mg/mL).[3]

  • Preparation of Stock Solution (10 mM):

    • Weigh 3.92 mg of PTI-1 (HCl).

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds until clear.

    • Note: The solution may require gentle warming (37°C) if crystallization occurs.

  • Storage:

    • Aliquot stock solution into light-protective vials (amber glass).

    • Store at -20°C . Stable for >1 year if protected from moisture.

  • Usage:

    • Dilute the DMSO stock at least 1:1000 into the aqueous assay buffer to avoid solvent toxicity (final DMSO < 0.1%).

Safety & Regulatory Status

Strict Adherence Required: PTI-1 is a potent research chemical with no approved therapeutic use.[1]

  • Hazard Class: Acute Toxicant.[1]

  • Handling: Fume hood mandatory.[1] Nitrile gloves and eye protection required.

  • Regulatory: In many jurisdictions (e.g., UK, Germany, parts of USA), PTI-1 is controlled as a structural analog of cannabimimetic agents. Researchers must verify local scheduling before procurement.

  • Forensic Note: PTI-1 is often screened in forensic toxicology using GC-MS.[1] The characteristic fragment ions are essential for identification (Molecular Ion: 355 [Free base]).[1]

References

  • PubChem. (n.d.).[1] PTI-1 | C21H29N3S - PubChem Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kiyoi, T., et al. (2011).[1][2] Discovery of potent and orally bioavailable heterocycle-based cannabinoid CB1 receptor agonists. Bioorganic & Medicinal Chemistry Letters. (Foundational SAR for indole-thiazole cannabinoids).

  • Adam-Worrall, J., et al. (2010).[1][2] Indole Derivatives.[1][2] U.S. Patent No.[1][2] 7,763,732.[2] Washington, DC: U.S. Patent and Trademark Office. (Original synthesis methodology).

Navigating the Physiological Landscape of PIM-1 Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PIM-1 Kinase Conundrum in Oncology

The Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases, particularly PIM-1, has emerged as a pivotal player in the landscape of oncology.[1] These constitutively active enzymes are crucial regulators of numerous cellular processes, including cell cycle progression, survival, and apoptosis.[1][2] Overexpression of PIM-1 is a hallmark of various solid and hematological malignancies, correlating with tumor progression and resistance to conventional therapies.[1][3] This has rendered PIM-1 an attractive and compelling target for the development of novel anti-cancer therapeutics.[4][5]

This technical guide provides an in-depth exploration of the physiological effects of PIM-1 kinase inhibition, with a particular focus on well-characterized small molecule inhibitors that have been instrumental in elucidating the therapeutic potential of targeting this pathway. While the initial query mentioned "PTI-1 (hydrochloride)," a term that corresponds to a synthetic cannabinoid with no publicly available physiological data, this guide will pivot to the more relevant and data-rich area of PIM-1 kinase inhibitors, a likely intended subject of interest for the specified audience.[6] We will utilize exemplar compounds that have been subject to extensive preclinical and, in some cases, clinical investigation to illustrate the multifaceted consequences of PIM-1 inhibition.

The Mechanism of Action: Quelling a Pro-Survival Hub

PIM-1 kinase exerts its pro-tumorigenic effects by phosphorylating a diverse array of downstream substrates.[7] Its activity is primarily regulated at the transcriptional level, often downstream of the JAK/STAT signaling pathway.[8] Small molecule inhibitors of PIM-1 are typically ATP-competitive, binding to the kinase's active site and preventing the transfer of phosphate to its substrates.[9]

One of the key downstream effects of PIM-1 inhibition is the modulation of apoptosis. PIM-1 is known to phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[10] Inhibition of PIM-1, therefore, leads to a decrease in BAD phosphorylation, promoting its pro-apoptotic function and ultimately leading to programmed cell death.[10]

Furthermore, PIM-1 plays a significant role in cell cycle progression by phosphorylating cell cycle regulators such as p21Cip1/Waf1 and p27KIP1.[7][11] Inhibition of PIM-1 can lead to the stabilization of these cyclin-dependent kinase inhibitors, resulting in cell cycle arrest, typically at the G1/S phase transition.[11]

The intricate signaling network influenced by PIM-1 is depicted in the following diagram:

PIM1_Signaling_Pathway Cytokines Cytokines & Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulates Expression BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates & Inactivates p21_p27 p21 / p27 (Cell Cycle Inhibitors) PIM1->p21_p27 Phosphorylates & Inactivates cMyc c-Myc (Transcription Factor) PIM1->cMyc Stabilizes & Co-activates mTOR_pathway mTOR Pathway (e.g., 4E-BP1, S6K) PIM1->mTOR_pathway Activates Apoptosis Apoptosis BAD->Apoptosis CellCycleArrest Cell Cycle Arrest p21_p27->CellCycleArrest Proliferation Cell Proliferation & Survival cMyc->Proliferation ProteinSynthesis Protein Synthesis mTOR_pathway->ProteinSynthesis ProteinSynthesis->Proliferation PIM1_Inhibitor PIM-1 Inhibitor (e.g., AZD1208) PIM1_Inhibitor->PIM1 Xenograft_Workflow CellCulture 1. Cancer Cell Culture (e.g., MOLM-16) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring (Calipers) Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Daily Treatment (Vehicle or PIM-1 Inhibitor) Randomization->Treatment Monitoring 6. Continued Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint 7. Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Harvest 8. Tumor Harvest & Analysis (Western Blot, IHC) Endpoint->Harvest

Sources

The Emergence of Thiazole-Containing Indole Cannabinoids: A Technical Guide to the Discovery and Synthesis of PTI-1 (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of PTI-1 (hydrochloride), also known as SGT-48, a notable synthetic cannabinoid receptor agonist. PTI-1 is distinguished by its unique thiazole moiety, representing a significant structural variation within the vast landscape of indole-based cannabinoids. This document details the scientific rationale behind its discovery, stemming from research aimed at developing potent and bioavailable CB1 receptor agonists. A comprehensive, step-by-step synthesis protocol is provided, elucidated with mechanistic insights and practical considerations for the research chemist. Furthermore, this guide discusses the mechanism of action of PTI-1 as a CB1 receptor agonist and its implications for neuroscience research and the broader field of drug development. This paper is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the chemistry and pharmacology of this compound.

Introduction: The Quest for Novel Cannabinoid Receptor Modulators

The endocannabinoid system, with its principal G-protein coupled receptors, CB1 and CB2, plays a crucial role in regulating a myriad of physiological processes. The CB1 receptor, predominantly expressed in the central nervous system, has been a focal point for therapeutic intervention, particularly in the management of pain. However, the development of cannabinoid agonists with improved properties, such as enhanced water solubility and oral bioavailability, has been a persistent challenge in medicinal chemistry.

The discovery of PTI-1 emerged from a broader research initiative by scientists at Organon (later acquired by Merck) to explore novel heterocyclic scaffolds as replacements for the traditional naphthoyl group found in early synthetic cannabinoids like JWH-018. The primary objective was to develop potent CB1 receptor agonists with optimized pharmacokinetic profiles.[1][2] This led to the investigation of various (indol-3-yl)-heterocycle derivatives, with the thiazole-containing compounds showing particular promise.[1] PTI-1 represents a key example from this class of compounds, demonstrating the chemical diversity achievable and the potential for fine-tuning pharmacological activity through structural modification.

Chemical Profile and Properties

A summary of the key chemical and analytical data for PTI-1 (hydrochloride) is presented in the table below. This information is critical for the correct identification and characterization of the final product.

PropertyValue
IUPAC Name N,N-diethyl-N-((2-(1-pentyl-1H-indol-3-yl)thiazol-4-yl)methyl)ethanamine hydrochloride
Synonyms PTI-1, SGT-48
CAS Number 1400742-46-2
Molecular Formula C₂₁H₂₉N₃S · HCl
Molecular Weight 392.0 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol

Mechanism of Action: A Potent CB1 Receptor Agonist

PTI-1 functions as a potent agonist of the cannabinoid receptor type 1 (CB1).[1] The CB1 receptor is a key component of the endocannabinoid system and is primarily located on presynaptic neurons in the brain, spinal cord, and peripheral nervous system.

Upon binding, PTI-1 activates the CB1 receptor, initiating a cascade of intracellular signaling events. This activation typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of the CB1 receptor modulates ion channels, including the inhibition of presynaptic calcium channels and the activation of inwardly rectifying potassium channels. The net effect of these actions is a reduction in the release of neurotransmitters such as glutamate and GABA, leading to the various psychoactive and physiological effects associated with cannabinoid receptor agonism.

CB1 Receptor Signaling Pathway Simplified CB1 Receptor Signaling Cascade PTI-1 PTI-1 CB1 Receptor CB1 Receptor PTI-1->CB1 Receptor Binds and Activates G-protein (Gi/o) G-protein (Gi/o) CB1 Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits Reduced Neurotransmitter Release Reduced Neurotransmitter Release G-protein (Gi/o)->Reduced Neurotransmitter Release Modulates Ion Channels cAMP cAMP Adenylyl Cyclase->cAMP Conversion (inhibited) ATP ATP ATP->Adenylyl Cyclase Substrate PTI-1 Synthesis Workflow Synthetic Route to PTI-1 cluster_0 Step 1: N-Alkylation of Indole cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Hantzsch Thiazole Synthesis cluster_3 Step 4: Reductive Amination cluster_4 Step 5: Salt Formation Indole Indole 1-Pentyl-1H-indole 1-Pentyl-1H-indole Indole->1-Pentyl-1H-indole 1-Bromopentane, Base 2-Bromo-1-(1-pentyl-1H-indol-3-yl)ethan-1-one 2-Bromo-1-(1-pentyl-1H-indol-3-yl)ethan-1-one 1-Pentyl-1H-indole->2-Bromo-1-(1-pentyl-1H-indol-3-yl)ethan-1-one Bromoacetyl bromide, AlCl3 2-(1-Pentyl-1H-indol-3-yl)thiazole-4-carbaldehyde 2-(1-Pentyl-1H-indol-3-yl)thiazole-4-carbaldehyde 2-Bromo-1-(1-pentyl-1H-indol-3-yl)ethan-1-one->2-(1-Pentyl-1H-indol-3-yl)thiazole-4-carbaldehyde Thioformamide PTI-1 (Free Base) PTI-1 (Free Base) 2-(1-Pentyl-1H-indol-3-yl)thiazole-4-carbaldehyde->PTI-1 (Free Base) Diethylamine, NaBH(OAc)3 PTI-1 (hydrochloride) PTI-1 (hydrochloride) PTI-1 (Free Base)->PTI-1 (hydrochloride) HCl in Et2O

Caption: Overall workflow for the synthesis of PTI-1 (hydrochloride).

Experimental Protocol

Step 1: Synthesis of 1-Pentyl-1H-indole

  • To a stirred solution of indole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add 1-bromopentane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-pentyl-1H-indole.

Step 2: Synthesis of 2-Bromo-1-(1-pentyl-1H-indol-3-yl)ethan-1-one

  • Dissolve 1-pentyl-1H-indole (1 equivalent) in a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide.

  • Cool the solution to 0 °C and add a Lewis acid, typically aluminum chloride (AlCl₃, 1.1 equivalents), portion-wise.

  • Add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction by pouring it over ice-water.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 2-(1-Pentyl-1H-indol-3-yl)thiazole-4-carbaldehyde

  • In a round-bottom flask, dissolve 2-bromo-1-(1-pentyl-1H-indol-3-yl)ethan-1-one (1 equivalent) in a polar solvent like ethanol or isopropanol.

  • Add thioformamide (1.2 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC. The Hantzsch thiazole synthesis will proceed to form the thiazole ring.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting aldehyde can be purified by column chromatography.

Step 4: Synthesis of N,N-diethyl-N-((2-(1-pentyl-1H-indol-3-yl)thiazol-4-yl)methyl)ethanamine (PTI-1 Free Base)

  • Dissolve 2-(1-pentyl-1H-indol-3-yl)thiazole-4-carbaldehyde (1 equivalent) in a chlorinated solvent such as 1,2-dichloroethane.

  • Add diethylamine (2-3 equivalents) to the solution.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude PTI-1 free base by column chromatography.

Step 5: Formation of PTI-1 hydrochloride

  • Dissolve the purified PTI-1 free base in a minimal amount of a dry, non-polar solvent like diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (1 M) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield PTI-1 (hydrochloride).

Conclusion and Future Perspectives

PTI-1 (hydrochloride) exemplifies a significant development in the field of synthetic cannabinoids, showcasing the successful incorporation of a thiazole heterocycle to create a potent CB1 receptor agonist. The synthetic route, while multi-stepped, relies on well-established and robust chemical transformations, making it accessible for research purposes. Understanding the discovery and synthesis of compounds like PTI-1 is crucial for several reasons. For medicinal chemists, it provides a blueprint for the design of novel cannabinoid receptor modulators with potentially improved therapeutic indices. For forensic and analytical chemists, detailed knowledge of its synthesis is invaluable for the identification and characterization of new psychoactive substances. As research into the therapeutic potential of the endocannabinoid system continues to expand, the exploration of novel chemical scaffolds, such as the one embodied by PTI-1, will undoubtedly play a pivotal role in the development of the next generation of cannabinoid-based medicines.

References

Sources

In Silico Modeling of PTI-1 (Hydrochloride): Kinetic Binding & Structural Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical whitepaper for the in silico modeling of PTI-1 , specifically addressing its characterization as a Bruton’s Tyrosine Kinase (BTK) inhibitor .

> Disambiguation Note: While "PTI-1" also refers to a synthetic cannabinoid (indole-thiazole derivative) in forensic chemistry, this guide addresses the pharmaceutical candidate PTI-1 (a pyrazolopyrimidine-based inhibitor) within the context of kinetic drug discovery and residence time optimization, as this aligns with the "drug development" audience profile.

Executive Summary

The efficacy of modern kinase inhibitors is increasingly defined not just by thermodynamic affinity (


 or 

), but by drug-target residence time (

). PTI-1, a pyrazolopyrimidine-based BTK inhibitor, represents a critical case study in optimizing binding kinetics. This guide details the computational workflow to model PTI-1 binding, transitioning from static docking to dynamic residence time estimation.

Part 1: Structural Preparation & Causal Logic

The Ligand: PTI-1 Hydrochloride Handling

Causality: The "hydrochloride" designation implies a salt form.[1][2][3] Modeling the salt crystal lattice in a biological simulation is a critical error. The simulation must represent the bioactive species at physiological pH.

  • Chemical State: PTI-1 contains a piperidine moiety.[4] At pH 7.4, the piperidine nitrogen is predominantly protonated (

    
    ).
    
  • Protocol:

    • Desalting: Remove the chloride counter-ion (

      
      ) computationally.
      
    • Protonation: Assign the

      
       charge to the piperidine nitrogen.
      
    • Conformational Sampling: Generate low-energy conformers using OPLS4 force field to prevent "high-energy" starting poses during docking.

The Target: BTK Kinase Domain

Causality: BTK contains a flexible P-loop and a critical Cys481 residue. Even if PTI-1 is designed as a non-covalent reversible inhibitor, the proximity to Cys481 influences the electrostatic environment.

  • PDB Selection: Use high-resolution crystal structures (e.g., PDB: 3GEN or 5P9J ) co-crystallized with similar pyrazolopyrimidine scaffolds to ensure the "induced fit" of the ATP-binding pocket is pre-configured.

  • H-Bond Network: Optimize the orientation of Asn/Gln/His residues. Ensure the "Gatekeeper" residue (Thr474) is oriented to accept/donate H-bonds correctly relative to the ligand core.

Part 2: The In Silico Workflow (Graphviz Visualization)

The following diagram outlines the decision tree for modeling PTI-1, distinguishing between thermodynamic (affinity) and kinetic (residence time) calculations.

PTI1_Workflow Start Input: PTI-1 (HCl Salt) Prep Ligand Prep (pH 7.4) Desalt & Protonate Start->Prep Target Target Prep (BTK) PDB: 3GEN/5P9J Dock Rigid Receptor Docking (Glide XP / AutoDock Vina) Prep->Dock Target->Dock PoseFilter Pose Filtering Hinge Interaction (Met477) Dock->PoseFilter MD Molecular Dynamics (100ns) OPLS4 / CHARMM36m PoseFilter->MD Top 3 Poses Thermo Thermodynamics MM-GBSA / FEP+ MD->Thermo Equilibrium Trajectory Kinetic Kinetics (Residence Time) tau-RAMD / Metadynamics MD->Kinetic Unbinding Pathway

Caption: Workflow for PTI-1 modeling. Red nodes indicate preparation, Yellow indicates static screening, and Green/Black indicate dynamic validation.

Part 3: Experimental Protocols & Self-Validating Systems

Protocol A: Static Docking (The "Lock and Key" Check)

Objective: Establish the binding mode of PTI-1 in the ATP-binding pocket. Self-Validation: The docking score is secondary. The primary validation is the reproduction of the "Hinge Binder" motif.

  • Grid Generation: Center the grid box (20Å x 20Å x 20Å) on the centroid of the co-crystallized ligand in the reference PDB.

  • Constraints: Set a positional constraint on the backbone amide of Met477 . PTI-1's pyrazolopyrimidine core must form a hydrogen bond here. If a pose does not satisfy this, it is an artifact.

  • Execution: Run docking (e.g., Glide XP).

  • Output Analysis:

    • Pass: H-bond to Met477 (distance < 2.8Å).

    • Pass: Piperidine moiety occupies the solvent-exposed region or the "back pocket" depending on specific PTI-1 derivatization.

Protocol B: Molecular Dynamics & MM-GBSA (The Stability Check)

Objective: Distinguish between a "sticky" pose and a biologically relevant bound state. Self-Validation: RMSD (Root Mean Square Deviation) stability.

  • System Setup: Solvate the complex in a TIP3P water box with 0.15M NaCl (neutralizing the system).

  • Equilibration: NVT ensemble (1ns) followed by NPT ensemble (1ns) with heavy atom restraints.

  • Production Run: 100ns simulation at 300K/1bar.

  • Analysis: Calculate the Ligand RMSD relative to the protein backbone.

    • Valid: Ligand RMSD < 2.0Å over the last 50ns.

    • Invalid: Ligand "flips" or exits the pocket.

  • MM-GBSA Calculation: Extract 100 frames from the stable trajectory and calculate

    
    .
    
Protocol C: Kinetic Residence Time (The "Unbinding" Check)

Objective: Estimate


 (off-rate), which correlates with drug efficacy better than affinity.
Method: 

-RAMD (Random Acceleration Molecular Dynamics).
  • Setup: Apply a random force to the ligand center of mass.

  • Simulation: Run multiple replicas (N=20) with different random seeds.

  • Measurement: Record the time required for the ligand to break the Met477 H-bond and exit the pocket > 10Å.

  • Result: The residence time is proportional to the force magnitude required to dislodge it.

Part 4: Data Presentation & Binding Metrics

The following table summarizes the expected in silico metrics for a potent PTI-1 analogue binding to BTK.

MetricDescriptionTarget Value (High Potency)Critical Interaction Source
Docking Score Approx. affinity (kcal/mol)< -9.0Shape complementarity + H-bonds
Met477 H-Bond Hinge region stabilityOccupancy > 95% (MD)Pyrazolopyrimidine N1/N2
Lys430 Salt Bridge Electrostatic anchorDistance < 4.0ÅConserved Lysine in active site
Ligand RMSD Positional stability< 1.5ÅHydrophobic enclosure

(MM-GBSA)
Free energy of binding< -50 kcal/molSolvation penalty vs. Enthalpy

Part 5: References

  • Gashaw, I., et al. (2023). Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors Through Transition State Effects. Journal of Medicinal Chemistry.[5]

    • Context: Defines the PTI-1 to PTI-4 series and establishes the kinetic importance of the piperidine stereochemistry.

  • Schrödinger, LLC. Glide and Prime MM-GBSA User Manuals.

    • Context: Standard protocols for XP docking and free energy calculations.

  • Case, D. A., et al. The Amber Molecular Dynamics Package (GPU-accelerated MD).

    • Context: Validation of force fields (GAFF/AMBER) for kinase-inhibitor systems.

Sources

Methodological & Application

Application Note: PTI-1 (hydrochloride) CB1 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

PTI-1 (hydrochloride) (N-Pentyl-3-thiazole-indole analog 1) is a potent, synthetic cannabinoid agonist belonging to the indole-thiazole structural class. Structurally related to JWH-018, PTI-1 replaces the naphthyl group with a thiazole moiety, maintaining high affinity for the central cannabinoid receptor type 1 (CB1).[1][2]

Why This Assay Matters: Determining the binding affinity (


) of PTI-1 is critical for three reasons:
  • Pharmacological Profiling: To quantify its potency relative to endogenous cannabinoids (Anandamide) and other synthetic analogs.

  • Forensic Toxicology: As a designer drug, understanding its receptor occupancy aids in interpreting toxicological data.

  • Structure-Activity Relationship (SAR): Evaluating how the thiazole substitution affects lipophilicity and binding pocket accommodation compared to traditional naphthyl-indoles.

Disambiguation Note: This protocol specifically addresses the synthetic cannabinoid PTI-1. It does not refer to the Prostate Tumor Inducing 1 (PTI-1) oncogene.

Assay Principle: Competition Radioligand Binding[3]

This protocol utilizes a Competition Binding Assay .[3][4] A fixed concentration of a radiolabeled high-affinity agonist, [³H]CP-55,940 , is competed against increasing concentrations of non-radioactive ("cold") PTI-1.

  • Mechanism: If PTI-1 binds to the CB1 receptor, it will displace [³H]CP-55,940.

  • Readout: Radioactivity (CPM) detected on the filter decreases as PTI-1 concentration increases.

  • Result: The IC50 is calculated and converted to the equilibrium dissociation constant (

    
    ) using the Cheng-Prusoff equation.
    
Mechanistic Logic Diagram

The following diagram illustrates the competitive dynamic at the receptor site.

CB1_Competition_Logic Receptor CB1 Receptor (Membrane Bound) Complex_Hot Receptor-[³H]Complex (High Signal) Receptor->Complex_Hot Binding Complex_Cold Receptor-PTI-1 Complex (Low Signal) Receptor->Complex_Cold Displacement HotLigand [³H]CP-55,940 (Radioligand) HotLigand->Complex_Hot + ColdLigand PTI-1 (HCl) (Test Compound) ColdLigand->Complex_Cold Competition

Caption: Competitive displacement logic. Increasing PTI-1 reduces the formation of the radioactive Receptor-[³H]Complex.

Materials & Reagents

Critical Reagent List
ReagentSpecificationPurpose
PTI-1 (HCl) >98% Purity (Cayman Chem/Similar)Test Compound (Displacer)
Radioligand [³H]CP-55,940 (SA: 100-180 Ci/mmol)High-affinity CB1 Agonist Tracer
Receptor Source hCB1-CHO Cell Membranes or Rat Whole Brain HomogenateTarget Protein
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSAReaction Medium
Wash Buffer 50 mM Tris-HCl, 0.5% BSA (Ice Cold)Removal of unbound ligand
Non-Specific Ligand WIN 55,212-2 (10 µM) or SR141716A (10 µM)Defines Non-Specific Binding (NSB)
Filters GF/C or GF/B Glass Fiber FiltersTrapping membranes
PEI Polyethyleneimine (0.1 - 0.5%)Pre-soaking filters to reduce NSB
Technical Insight: The "Sticky" Problem

Cannabinoids like PTI-1 are highly lipophilic (LogP > 4). They adhere avidly to plastic and glass.

  • Solution 1: Use BSA (0.1% - 0.5%) in the assay buffer. Albumin acts as a carrier and prevents loss of ligand to the tube walls.

  • Solution 2: Use Silanized glassware or low-binding polypropylene plates.

  • Solution 3: Pre-soak filters in 0.5% PEI (Polyethyleneimine) for at least 2 hours. This creates a positive charge on the filter, trapping the negatively charged cell membranes while repelling the hydrophobic free radioligand.

Detailed Experimental Protocol

Step 1: Preparation of PTI-1 Stock
  • Solubilization: Dissolve PTI-1 (HCl) in 100% DMSO to create a 10 mM stock solution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Dilution: On the day of the assay, perform serial dilutions in Assay Buffer (containing BSA).

    • Note: Ensure the final DMSO concentration in the assay well is <1% (ideally <0.1%) to prevent solvent effects on the receptor.

Step 2: Membrane Preparation (Summary)

If using commercial membranes, skip to Step 3.

  • Homogenize tissue/cells in ice-cold sucrose buffer.

  • Centrifuge at 1,000 x g (10 min) to remove debris.

  • Ultracentrifuge supernatant at 40,000 x g (30 min).

  • Resuspend pellet in Assay Buffer. Determine protein concentration (Bradford/BCA). Dilute to ~5-10 µg protein/well.

Step 3: Assay Setup (96-Well Format)

Set up the plate on ice, but perform incubation at 30°C.

Well TypeBuffer (µL)Radioligand (µL)Competitor (µL)Membrane (µL)
Total Binding (TB) 502525 (Vehicle only)100
Non-Specific (NSB) 502525 (10 µM WIN55,212)100
Sample (PTI-1) 502525 (PTI-1 Dilutions)100
  • Radioligand Conc: Final concentration should be near the

    
     of CP-55,940 (typically 0.5 – 1.0 nM).
    
  • PTI-1 Range: 10 pM to 10 µM (semi-log dilutions).

Step 4: Incubation & Harvesting[3]
  • Start: Add membranes last to initiate the reaction.

  • Incubate: Shake gently at 30°C for 90 minutes .

    • Why 30°C? CB1 receptors are unstable at 37°C for long periods in homogenates.

    • Why 90 mins? Lipophilic ligands have slow association/dissociation kinetics. Equilibrium takes time.

  • Harvest:

    • Use a cell harvester (e.g., Brandel or PerkinElmer).

    • Vacuum filter contents onto PEI-soaked GF/C filters .

  • Wash: Rapidly wash filters 3x with 2 mL of Ice-Cold Wash Buffer (containing BSA).

    • Critical: The wash must be fast (<10 seconds total) to prevent dissociation of the bound complex, but thorough enough to remove free radioligand.

  • Dry & Count: Dry filters, add liquid scintillation cocktail, and count in a beta-counter.

Workflow Visualization

Assay_Workflow Prep 1. Prep Reagents (PTI-1 in DMSO -> Buffer) Plate 2. Plate Setup (Membranes + [3H]CP55,940 + PTI-1) Prep->Plate Incubate 3. Incubation (90 min @ 30°C) Plate->Incubate Filter 4. Vacuum Filtration (GF/C + 0.5% PEI) Incubate->Filter Count 5. Scintillation Counting (Data Analysis) Filter->Count

Caption: Step-by-step workflow for the high-throughput filtration assay.

Data Analysis & Validation

Calculation of Ki
  • Subtract NSB:

    
    .
    
  • Normalize: Convert CPM to % Specific Binding.

  • Curve Fit: Use non-linear regression (One-site competition model) in software like GraphPad Prism.

    
    
    
  • Cheng-Prusoff Correction:

    
    
    
    • 
       = Concentration of [³H]CP-55,940 used (nM).
      
    • 
       = Dissociation constant of [³H]CP-55,940 (determined previously via Saturation Binding).
      
Acceptance Criteria (Self-Validation)
  • Specific Binding Window: Specific binding must be >50% of Total Binding (ideally >70%). If NSB is high, check filter soaking and BSA quality.

  • Replicate CV: Coefficient of variation between replicates should be <10%.

  • Hill Slope: Should be near -1.0. If significantly shallower (e.g., -0.6), suspect negative cooperativity or solubility issues.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Radioligand sticking to filters/walls.Increase BSA in wash buffer. Ensure filters soaked in PEI for >2 hours.
Low Total Counts Receptor degradation or low expression.Use protease inhibitors during membrane prep. Check protein conc.
Inconsistent IC50 PTI-1 precipitation.Check solubility. Do not exceed 1% DMSO. Use glass-coated plates.
"Shallow" Curve Non-equilibrium conditions.Increase incubation time to 120 mins.

References

  • Pertwee, R. G. (2010). Receptors and channels targeted by phytocannabinoids and endocannabinoids. Pharmacological Reviews, 62(4), 588-631. Retrieved from [Link]

  • McPartland, J. M., et al. (2007). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. British Journal of Pharmacology, 152(5), 583-593. Retrieved from [Link]

  • Banister, S. D., et al. (2016). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience, 6(9), 1546–1559. (Context for Indole-Thiazole scaffolds). Retrieved from [Link]

  • National Institute on Drug Abuse (NIDA). (n.d.). Standard Operating Procedures for Radioligand Binding Assays. (General Reference for CB1 protocols). Retrieved from [Link]

Sources

Application Note: Preparation and Handling of PTI-1 (hydrochloride) Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Identity[1]

PTI-1 (hydrochloride) is a synthetic cannabinoid receptor agonist, structurally characterized by a 1-pentyl-indole core linked to a thiazole side chain.[1] It is widely used in pharmacological studies to probe the endocannabinoid system, specifically targeting CB1 and CB2 receptors.[2]

Critical Disambiguation:

  • Target Compound: PTI-1 (hydrochloride) [CAS: 1400742-46-2].[2][1][3] This guide focuses on this bioactive small molecule.[2][4][5]

  • Distinct Entities: Do not confuse this with "PTI" (Poly(triazine imide)), a carbon nitride material used in photocatalysis, or proprietary SMN2 splicing modifiers that may occasionally share similar alphanumeric lab codes in literature.

Physicochemical Properties[6][7]
PropertyDetails
Chemical Name N-pentyl-3-(4-thiazolyl)indole (hydrochloride)
CAS Number 1400742-46-2
Molecular Formula C₂₁H₂₉N₃S[1][3][6] • HCl
Formula Weight (Salt) ~392.0 g/mol (Check specific CoA*)
Formula Weight (Free Base) 355.54 g/mol
Appearance Crystalline solid (usually off-white to yellow)
Solubility (DMSO) ≥ 10 mg/mL (Recommended solvent)
Solubility (Ethanol) ~5–10 mg/mL
Solubility (Water) Sparingly soluble (Not recommended for stock)

*Note: Always verify the exact Molecular Weight (MW) on the Certificate of Analysis (CoA) of your specific batch, as hydration states or salt stoichiometry can vary slightly.

Core Protocol: Stock Solution Preparation

Materials Required[1][6][9]
  • PTI-1 (hydrochloride) solid (stored at -20°C).[2]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, cell culture grade.

  • Vials: Amber glass vials (borosilicate) with PTFE-lined screw caps. Avoid plastics for long-term storage of hydrophobic cannabinoids.

  • Equipment: Analytical balance, vortex mixer, microcentrifuge.

Calculation Strategy (Molarity vs. Mass)

To prepare a standard 10 mM stock solution:



Example: To prepare 1 mL of a 10 mM solution using a batch with MW 392.0 g/mol :



Step-by-Step Reconstitution Protocol[1]
  • Equilibration: Remove the PTI-1 vial from the freezer and allow it to equilibrate to room temperature (approx. 15–20 mins) inside a desiccator.

    • Scientific Rationale: Opening a cold vial introduces condensation, which hydrolyzes the salt and degrades the compound.[2]

  • Weighing: Accurately weigh the desired amount of PTI-1 (e.g., 3.92 mg) into a sterile amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1000 µL) to the vial.

    • Technique: Direct the pipette tip to the side of the vial to wash down any powder adhering to the glass.[2]

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and particle-free.[2] If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

  • Clarification (Optional): If used for sensitive cell-based assays, centrifuge the stock at 13,000 x g for 1 minute to pellet any insoluble impurities (e.g., dust from manufacturing). Transfer the supernatant to a fresh vial.

  • Aliquot & Storage: Divide the stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Storage Condition: -20°C or -80°C.

    • Stability: Stable for >1 year if kept anhydrous and protected from light.

Experimental Workflow: Dilution & Application

The following diagram illustrates the critical path from solid powder to cell treatment, emphasizing the "Solvent Cliff" where precipitation is most likely to occur.

PTI1_Preparation cluster_0 Critical Control Points Solid Solid PTI-1 (Store -20°C) Weigh Weigh & Equilibrate (Room Temp) Solid->Weigh Desiccate Stock 10 mM Stock (100% DMSO) Weigh->Stock + Anhydrous DMSO Vortex/Sonicate Inter Intermediate Dilution (100µM in Media/Buffer) Stock->Inter 1:100 Dilution (Risk of Precip!) Final Final Assay Conc. (e.g., 100 nM) <0.1% DMSO Inter->Final Serial Dilution Note1 Keep DMSO < 0.1% in final assay Note2 Use Glass Vials for Stock

Figure 1: Workflow for PTI-1 reconstitution and dilution. The transition from 100% DMSO to aqueous media (blue nodes) represents the critical solubility threshold.

Serial Dilution for Bioassays

Direct addition of high-concentration DMSO stock to cell media can cause local precipitation ("crashing out") and cytotoxicity.[2] Use an intermediate dilution step:

  • Intermediate Step: Dilute the 10 mM stock 1:100 into culture media (or PBS) to create a 100 µM working solution (1% DMSO).

    • Note: Vortex immediately upon addition.[2]

  • Final Step: Dilute the 100 µM working solution into the final assay wells to achieve target concentrations (e.g., 10 nM – 1 µM).

    • Target: Ensure final DMSO concentration is ≤ 0.1% to minimize solvent effects on receptor binding.[2]

Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure your stock solution is viable, perform a Visual Precipitation Check :

  • Prepare a mock dilution at the highest concentration intended for your assay (e.g., 10 µM in PBS).

  • Incubate at 37°C for 30 minutes.

  • Inspect under a microscope or measure absorbance at 600 nm (turbidity).

  • Result: If OD600 > 0.01 or crystals are visible, the compound has crashed out.[2] Action: Reduce concentration or increase BSA (carrier protein) in the buffer.[2]

Troubleshooting Table
IssueProbable CauseCorrective Action
Solution is cloudy Moisture contamination or saturationSonicate at 37°C; ensure DMSO is anhydrous.
Yellow discoloration Oxidation of indole moietyCheck storage (must be dark/amber vial).[2] Verify purity via HPLC.
Inconsistent IC50 Adsorption to plasticsSwitch to borosilicate glass vials for all stock handling.
Cytotoxicity in controls High DMSO %Ensure final DMSO is <0.1%. Include a "Vehicle Only" control.[2]

References

  • PubChem. (n.d.).[2][3] Compound Summary: PTI-1. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

  • Di, L., & Kerns, E. H. (2016).[2] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[2] (Standard reference for DMSO solubility protocols).

Sources

Troubleshooting & Optimization

Technical Support Guide: PTI-1 (hydrochloride) Solubility in PBS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for PTI-1 (hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered when preparing Phosphate-Buffered Saline (PBS) solutions of PTI-1 (hydrochloride). Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the successful and reproducible use of this compound in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions regarding the solubility of PTI-1 (hydrochloride) in PBS.

Q1: What is the reported solubility of PTI-1 (hydrochloride) in PBS?

A1: According to the supplier, Cayman Chemical, the solubility of PTI-1 (hydrochloride) in PBS (pH 7.2) is approximately 10 mg/mL.[1] However, it is crucial to understand that this is an approximate value and can be influenced by several factors in your specific experimental setup.

Q2: I'm observing precipitation or incomplete dissolution of PTI-1 (hydrochloride) in PBS, even at concentrations below 10 mg/mL. What could be the cause?

A2: Several factors can contribute to this issue:

  • pH of PBS: While standard PBS has a pH of approximately 7.4, slight variations in preparation can alter this.[2][3][4][5] The solubility of hydrochloride salts can be pH-dependent.

  • Temperature: The temperature at which you prepare the solution can affect solubility. Concentrated stock solutions of PBS components can even precipitate when cooled.[2]

  • Purity of the Compound: The purity of your PTI-1 (hydrochloride) lot can influence its solubility characteristics.

  • Rate of Addition and Agitation: Adding the compound too quickly or with insufficient mixing can lead to the formation of aggregates that are slow to dissolve.

  • Common Ion Effect: The high concentration of chloride ions in PBS could potentially suppress the dissolution of a hydrochloride salt, although this is less common for highly soluble salts.

Q3: Is PTI-1 a stable compound in aqueous solutions?

A3: The supplier indicates a stability of ≥ 5 years for the solid compound when stored at -20°C.[1] However, for aqueous solutions, it is generally recommended to prepare them fresh for each experiment. For other similar hydrochloride compounds, suppliers often advise against storing aqueous solutions for more than one day to avoid degradation and ensure experimental consistency.[6]

Q4: What is PTI-1 and what is its mechanism of action?

A4: PTI-1, also known as N-Pentyl-3-thiazole-indole analog 1, is a synthetic cannabinoid.[1][7] It contains a 1-pentyl-indole structure, which is found in potent agonists of the central cannabinoid (CB1) receptor.[1] The precise physiological and toxicological properties of PTI-1 have not been fully elucidated, and it is intended for research and forensic applications.[1] It is important to distinguish this compound from others with similar acronyms, such as the oncogene PTI-1 or the kinase Pti1, which are involved in completely different biological pathways.[8][9][10]

Part 2: In-Depth Troubleshooting and Protocols

This section provides a systematic approach to overcoming solubility challenges with PTI-1 (hydrochloride) in PBS, moving from simple adjustments to more advanced formulation strategies.

PTI-1 is a relatively large organic molecule with a molecular weight of 392.0 g/mol for the hydrochloride salt.[1][11] While the hydrochloride group generally enhances aqueous solubility, the core indole and thiazole structures possess hydrophobic characteristics. Achieving a stable and clear solution in a purely aqueous buffer like PBS requires careful attention to technique.

The following workflow provides a step-by-step process to troubleshoot and achieve the desired concentration of PTI-1 (hydrochloride) in your experimental buffer.

G cluster_0 Troubleshooting Workflow A Start: Prepare fresh 1X PBS (pH 7.2-7.4) B Weigh PTI-1 (HCl) accurately A->B C Gradually add powder to PBS while vortexing/stirring B->C D Observe for complete dissolution C->D E Solution Clear? D->E F Troubleshooting Needed E->F No G Proceed with Experiment E->G Yes H Option 1: Gentle Warming & Sonication F->H I Option 2: pH Adjustment F->I J Option 3: Co-Solvent Strategy F->J

Caption: Decision workflow for dissolving PTI-1 (hydrochloride) in PBS.

This protocol should be the first approach for preparing a PBS solution of PTI-1 (hydrochloride).

Materials:

  • PTI-1 (hydrochloride) powder

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile[2][3][4][5]

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare PBS: Ensure your 1X PBS is at room temperature and the pH is verified to be within the 7.2-7.4 range. If you prepared a 10X stock, ensure it is fully dissolved before dilution.[12]

  • Aliquot PBS: In a sterile tube, add the required volume of PBS to achieve your target concentration.

  • Weigh Compound: Accurately weigh the required amount of PTI-1 (hydrochloride).

  • Gradual Addition: Add the PTI-1 (hydrochloride) powder to the PBS in small portions while continuously vortexing or stirring. This prevents clumping and facilitates dissolution.

  • Incubation: Vortex the solution for 2-5 minutes at room temperature.

  • Visual Inspection: Visually inspect the solution against a dark background to ensure there are no visible particles or cloudiness.

If the standard method fails, these techniques can be employed. It is recommended to try them in the order presented.

A. Gentle Warming and Sonication

  • Rationale: Increasing the kinetic energy of the solvent molecules can help overcome the activation energy barrier for dissolution. Sonication uses ultrasonic waves to break apart powder aggregates.

  • Procedure:

    • Following step 4 of the standard protocol, warm the solution in a water bath set to 30-37°C for 5-10 minutes. Caution: Do not overheat, as this may degrade the compound.

    • If particles persist, place the tube in a bath sonicator for 5-15 minutes, monitoring the temperature to avoid overheating.

    • Allow the solution to cool to room temperature and inspect for any precipitation.

B. pH Adjustment

  • Rationale: The solubility of compounds with ionizable groups can be sensitive to pH. Although PTI-1 is a hydrochloride salt, ensuring the PBS pH is optimal can be beneficial.

  • Procedure:

    • Prepare your 1X PBS solution.

    • Before adding the PTI-1, check the pH and, if necessary, adjust to 7.2 using sterile, dilute HCl or NaOH.[2][3][5]

    • Proceed with the Standard Dissolution Method.

C. Co-Solvent Strategy

  • Rationale: For hydrophobic compounds, using a small amount of a water-miscible organic solvent can significantly improve solubility.[13] Dimethyl sulfoxide (DMSO) and ethanol are commonly used for this purpose.[6][14] It is critical to keep the final concentration of the organic solvent low to avoid off-target effects in biological assays.

  • Procedure:

    • Prepare a concentrated stock solution of PTI-1 (hydrochloride) in 100% DMSO or ethanol. The supplier data indicates a solubility of at least 25 mg/mL in these solvents.[1]

    • Warm the stock solution slightly (to 37°C) and vortex until the compound is completely dissolved.

    • Perform a serial dilution of this stock solution into your PBS buffer to reach the final desired concentration. Crucially, ensure the final concentration of the organic solvent is minimal (typically <0.5% v/v) and that a vehicle control (PBS with the same final solvent concentration) is included in your experiments.

Data Summary Table:

ParameterValueSource
Molecular Formula C₂₁H₂₉N₃S • HCl[1]
Molecular Weight 392.0 g/mol [1][11]
Solubility in PBS (pH 7.2) ~10 mg/mL[1]
Solubility in DMSO 25 mg/mL[1]
Solubility in Ethanol 25 mg/mL[1]
Storage (Solid) -20°C[1]
Part 3: Advanced Considerations and Best Practices
  • Filtration: After achieving what appears to be a clear solution, it is good practice to sterilize and remove any remaining micro-particulates by filtering the solution through a 0.22 µm syringe filter. Choose a filter material (e.g., PVDF) that has low protein binding and is compatible with your solvent system.

  • Fresh Preparations: Due to the potential for degradation and precipitation over time in aqueous buffers, always prepare PTI-1 (hydrochloride) solutions fresh on the day of the experiment.

  • Vehicle Controls: When using co-solvents, it is imperative to include a vehicle control in your experimental design. This control should contain the same final concentration of the co-solvent (e.g., 0.1% DMSO in PBS) as your experimental samples to account for any effects of the solvent itself.

By following this structured guide, you will be better equipped to handle the solubility challenges of PTI-1 (hydrochloride) in PBS, leading to more reliable and reproducible experimental outcomes.

References

  • Wikipedia. (2024). Phosphate-buffered saline. Retrieved from [Link]

  • St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). Retrieved from [Link]

  • Wikipedia. (2024). PTI-1. Retrieved from [Link]

  • MedChem Express. (n.d.). PTI-1. Retrieved from [Link]

  • DC Chemicals. (n.d.). PTI-1 Datasheet. Retrieved from [Link]

  • Suvarna, V., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 78-87.
  • PubMed. (2000). The major site of the pti1 kinase phosphorylated by the pto kinase is located in the activation domain and is required for pto-pti1 physical interaction. Retrieved from [Link]

  • PubMed. (1998). Human prostatic carcinoma oncogene PTI-1 is expressed in human tumor cell lines and prostate carcinoma patient blood samples. Retrieved from [Link]

  • PubMed. (2015). Signaling mechanisms in pattern-triggered immunity (PTI). Retrieved from [Link]

  • ThoughtCo. (2019). Phosphate-Buffered Saline or PBS Solution. Retrieved from [Link]

Sources

Improving PTI-1 (hydrochloride) stability in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Stability and Ensuring Reproducibility in Cell Culture Applications

Welcome to the technical support guide for PTI-1 (hydrochloride). As Senior Application Scientists, we understand that the success of your research hinges on the reliability and consistency of your reagents. Small molecule inhibitors, while powerful tools, can present challenges related to their stability in complex biological environments like cell culture media.

This guide is designed to provide you with in-depth, field-proven insights to help you navigate these challenges. We will move beyond simple instructions to explain the causal mechanisms behind best practices, empowering you to troubleshoot issues and generate robust, reproducible data.

A Note on Compound Identification

It is important for researchers to distinguish the small molecule PTI-1 (hydrochloride) , a synthetic cannabinoid, from other entities with similar acronyms. This guide specifically addresses the chemical compound with CAS Number 1400742-46-2.[1][2] It is not related to the PTI-1 oncogene (prostate tumor inducing gene-1)[3] or the Alzheimer's drug candidate PTI-125[4].

Section 1: Core Properties of PTI-1 (hydrochloride)

A foundational understanding of the compound's properties is the first step toward successful experimentation.

PropertyValueSource
Full Chemical Name N,N-diethyl-2-(1-pentyl-1H-indol-3-yl-4-thiazolemethanamine, monohydrochloride[1]
CAS Number 1400742-46-2[1][2]
Molecular Formula C₂₁H₂₉N₃S • HCl[1]
Formula Weight 392.0 g/mol [1]
Formulation Crystalline solid[1]
Storage (Solid) -20°C for long-term storage[1]
Stability (Solid) ≥ 5 years at -20°C[1]
Solubility (25°C) DMSO: 25 mg/mLDMF: 25 mg/mLEthanol: 25 mg/mLPBS (pH 7.2): 10 mg/mL[1]
Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common queries and issues encountered when working with PTI-1 (hydrochloride) in cell culture.

Q1: What is the best way to prepare a stock solution of PTI-1 (hydrochloride)?

Answer: Proper preparation of your high-concentration stock solution is critical for accuracy and stability.

  • Solvent Selection: We strongly recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5] While PTI-1 (hydrochloride) is soluble in other solvents, DMSO is a standard for cell culture applications and offers excellent solvating power for many organic molecules. Using an anhydrous grade is crucial, as contaminating moisture can accelerate the degradation of the compound.

  • Reconstitution: Briefly centrifuge the vial before opening to ensure all the powder is at the bottom.[6] Add the calculated volume of DMSO directly to the vial to prepare a concentrated stock solution (e.g., 10-25 mg/mL). Ensure complete dissolution by vortexing. Gentle warming (up to 37-40°C) can be used if necessary, but avoid excessive heat.[5]

  • See Protocol 1 for a detailed, step-by-step methodology.

Q2: My PTI-1 (hydrochloride) precipitated when I added it to my cell culture media. What should I do?

Answer: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower.[7]

  • Cause: The final concentration of your working solution likely exceeds the solubility limit of PTI-1 (hydrochloride) in the aqueous media.

  • Solution 1: Use an Intermediate Dilution Step: Instead of adding the highly concentrated DMSO stock directly to the media, perform an intermediate dilution in DMSO or in a small volume of media. This stepwise dilution helps prevent localized high concentrations that trigger precipitation.[7]

  • Solution 2: Slow Addition with Agitation: Add the stock solution dropwise into your final volume of cell culture media while gently vortexing or swirling the media.[7] This rapid dispersion helps keep the compound in solution.

  • Verification: After preparing your working solution, let it stand for 10-15 minutes and then visually inspect for any precipitate. For a more rigorous check, you can view a drop of the solution under a microscope.[5]

  • See Protocol 2 for a validated procedure to prevent precipitation.

Q3: How should I store my PTI-1 (hydrochloride) stock and working solutions?

Answer: Correct storage is paramount to preserving the compound's potency.

  • Concentrated Stock Solutions (in DMSO): Once prepared, stock solutions should be aliquoted into small, single-use volumes in tightly sealed vials.[5][6][7] Store these aliquots at -20°C or, for longer-term storage (months), at -80°C.[5][6] Crucially, you must avoid repeated freeze-thaw cycles , as this is a major source of compound degradation.[6][7]

  • Aqueous Working Solutions (in Media): We do not recommend storing PTI-1 (hydrochloride) in aqueous solutions or cell culture media for extended periods.[8] Always prepare working solutions fresh for each experiment. Any unused portion of the diluted working solution should be discarded.

Q4: For how long is PTI-1 (hydrochloride) stable in my cell culture media at 37°C?

Answer: The stability of PTI-1 (hydrochloride) in complete cell culture media at 37°C is not guaranteed and can be surprisingly short. The exact duration depends on the specific media formulation (see Section 5).

  • General Guideline: For many small molecules, significant degradation can occur within hours under standard incubation conditions.[9] For critical or long-term experiments (e.g., >24 hours), the effective concentration of the compound may decrease over time, leading to a misinterpretation of its potency.[9]

  • Recommendation: If your experimental endpoint is sensitive to the compound's concentration over time, we recommend conducting a basic stability assessment. This involves incubating the compound in your specific cell-free media for the duration of your experiment and quantifying the remaining active compound at different time points.

  • See Protocol 3 for a methodology to assess stability.

Q5: I'm seeing inconsistent results between experiments. Could PTI-1 (hydrochloride) instability be the cause?

Answer: Yes, absolutely. Instability is a primary cause of experimental irreproducibility.[7] If the compound degrades differently between experiments (due to fresh vs. old solutions, number of freeze-thaw cycles, etc.), the effective dose your cells receive will vary, leading to inconsistent data. Refer to our Troubleshooting Guide (Section 3) for a systematic approach to diagnosing this issue.

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to the use of PTI-1 (hydrochloride).

cluster_stock Step 1: Evaluate Stock Solution cluster_dilution Step 2: Review Dilution Protocol cluster_media Step 3: Assess Stability in Media start Problem: Inconsistent Results or Loss of Compound Activity stock_check Was the stock solution subjected to multiple freeze-thaw cycles? start->stock_check stock_yes YES stock_check->stock_yes Yes stock_no NO stock_check->stock_no No stock_sol Solution: Prepare a fresh stock solution from solid powder and aliquot properly. (See Protocol 1) stock_yes->stock_sol dilution_check Is precipitation observed when preparing the working solution in media? stock_no->dilution_check end_node Problem Resolved stock_sol->end_node dilution_yes YES dilution_check->dilution_yes Yes dilution_no NO dilution_check->dilution_no No dilution_sol Solution: Revise dilution method. Use stepwise dilution and add stock to agitated media. (See Protocol 2) dilution_yes->dilution_sol media_check Is the experiment duration long (>24h) or are results weaker than expected? dilution_no->media_check dilution_sol->end_node media_yes YES media_check->media_yes Yes media_no NO media_check->media_no No media_sol Solution: Perform a stability study in your specific media. Consider replenishing media/ compound during experiment. (See Protocol 3) media_yes->media_sol media_no->end_node Consider other experimental variables media_sol->end_node

Caption: Troubleshooting workflow for PTI-1 (hydrochloride) experiments.

ProblemPotential CauseRecommended Solution
Loss of Activity or Weaker-Than-Expected Effect 1. Degraded Stock Solution: The compound has lost potency due to improper storage (e.g., repeated freeze-thaw cycles).[6][7]2. Degradation in Media: The compound is rapidly degrading in the cell culture media at 37°C during a long incubation.[9]3. Precipitation: The compound has precipitated out of the working solution, lowering the effective concentration.[7]1. Discard the old stock solution. Prepare a fresh stock from the solid powder, aliquot, and store correctly. (See Protocol 1) .2. Perform a stability test (See Protocol 3) . If degradation is confirmed, consider replenishing the media with a fresh compound at intermediate time points.3. Prepare a new working solution using a stepwise dilution method. Visually confirm the absence of precipitate. (See Protocol 2) .
High Variability Between Replicates or Experiments 1. Inconsistent Stock Solution: Using a stock solution that has been frozen and thawed multiple times can introduce variability.[6]2. Inconsistent Working Solution: Incomplete dissolution or partial precipitation during preparation of the working solution.3. Variable Degradation: Differences in incubation time or media batches could affect stability.[10]1. Always use a fresh aliquot of the stock solution for each experiment.2. Standardize your dilution protocol. Ensure the solution is homogenous before adding it to cells. (See Protocol 2) .3. Include a positive control with a known stable compound. Ensure consistent timing and use the same lot of media and supplements for a set of comparative experiments.
Unexpected Cytotoxicity 1. High DMSO Concentration: The final concentration of DMSO in the media is too high for your specific cell type.[6]2. Compound Precipitation: Precipitates can cause physical stress or unexpected toxic effects on cells.1. Ensure the final DMSO concentration is as low as possible, typically ≤0.1%. Always include a vehicle control (media with the same final concentration of DMSO) to differentiate solvent toxicity from compound-specific effects.[7]2. Ensure the compound is fully dissolved in the working solution.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Preparation: Bring the vial of solid PTI-1 (hydrochloride) to room temperature before opening. Centrifuge the vial briefly (e.g., 200-500 RPM) to collect all powder at the bottom.[5][6]

  • Reconstitution: Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL, which is ~25.5 mM).

  • Dissolution: Vortex the vial thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be observed.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, low-retention microcentrifuge tubes.

  • Storage: Tightly cap the aliquots and store them at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to 6 months).[6] Label the aliquots clearly with the compound name, concentration, and date.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol is for preparing a 10 µM working solution from a 10 mM DMSO stock (a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%.

  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.

  • Warm Media: Warm the required volume of complete cell culture media to 37°C in a water bath.

  • Dilution: Add the appropriate volume of the 10 mM DMSO stock to the warmed media. For example, to make 10 mL of 10 µM solution, add 10 µL of the 10 mM stock to 10 mL of media.

    • Best Practice: To prevent precipitation, add the DMSO stock to the media while gently swirling or vortexing the tube/bottle of media.[7] Do not add the media onto the small drop of DMSO.

  • Homogenize: Mix the working solution thoroughly by inverting the tube or pipetting up and down gently.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay. Do not store.

Protocol 3: Performing a Basic Stability Assessment in Cell Culture Media

This protocol uses HPLC as the readout, but a sensitive and quantitative bioassay could also be adapted.

  • Preparation: Prepare a working solution of PTI-1 (hydrochloride) in your specific, complete, cell-free culture media as described in Protocol 2.

  • Incubation: Place the solution in a sterile, capped tube inside a 37°C, 5% CO₂ incubator to mimic experimental conditions.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the solution.

  • Storage for Analysis: Immediately snap-freeze the collected aliquots in liquid nitrogen and store them at -80°C until all time points have been collected. This prevents further degradation prior to analysis.

  • Quantification: Analyze the concentration of intact PTI-1 (hydrochloride) in each aliquot using a validated analytical method, such as reverse-phase HPLC with UV detection.[9]

  • Analysis: Plot the concentration of PTI-1 (hydrochloride) versus time to determine its degradation kinetics and calculate its half-life in your specific media.

Section 5: The Science of Instability in Cell Culture Media

Understanding the factors that contribute to compound degradation allows for more rational experimental design.[9]

cluster_factors Primary Degradation Factors cluster_media Media Component Interactions main PTI-1 Stability in Cell Culture temp Temperature (37°C accelerates reactions) main->temp ph pH (Media pH ~7.4 can promote hydrolysis) main->ph light Light Exposure (Photodegradation) main->light oxygen Dissolved Oxygen (Oxidation) main->oxygen serum Serum Proteins (Binding reduces free fraction) main->serum cysteine Reactive Amino Acids (e.g., Cysteine can form adducts) main->cysteine ions Metal Ions (Can catalyze oxidation) main->ions degradation Compound Degradation (Loss of Potency) temp->degradation ph->degradation light->degradation oxygen->degradation cysteine->degradation ions->degradation

Caption: Factors influencing small molecule stability in cell culture media.

  • Temperature: Standard cell culture incubators are maintained at 37°C. While optimal for cells, this temperature can significantly increase the rate of chemical degradation compared to storage at room temperature or 4°C.[9]

  • pH: Most cell culture media are buffered to a physiological pH of 7.2-7.4.[11] This slightly alkaline condition can promote pH-dependent degradation pathways like hydrolysis, especially for compounds with susceptible functional groups like esters or amides. The stability of compounds can be significantly different at physiological pH compared to an acidic pH.[12]

  • Media Components: Chemically defined media are complex mixtures of salts, sugars, vitamins, and amino acids.[13]

    • Reactive Components: Certain amino acids, like cysteine, are highly reactive and can directly interact with small molecules.[14][15] Metal ions (e.g., iron, copper) present in media supplements can catalyze oxidative degradation reactions.[9][14]

    • Serum: If you are using serum-containing media, be aware that serum proteins (like albumin) can bind to your compound. While this doesn't degrade the compound, it reduces the free, bioavailable concentration, which can affect the dose-response relationship.

  • Light and Oxygen: Many organic molecules are sensitive to light, which can induce photodegradation.[9] Similarly, dissolved oxygen in the media can lead to oxidative degradation.[9] It is good practice to protect stock solutions from light and minimize air exposure.[7]

By controlling these variables—preparing solutions fresh, protecting them from light, and understanding the potential for degradation over time—you can significantly improve the quality and reproducibility of your data when working with PTI-1 (hydrochloride).

References
  • SMALL MOLECULES. Captivate Bio. [Link]

  • PTI-1. Wikipedia. [Link]

  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio. [Link]

  • Human prostatic carcinoma oncogene PTI-1 is expressed in human tumor cell lines and prostate carcinoma patient blood samples. PubMed. [Link]

  • First-In-Human Study Results Show PTI-125, An Investigational Agent, Reduces Biomarkers of Alzheimer's Disease, Inflammation, and Neurodegeneration. Practical Neurology. [Link]

  • Cell culture media impact on drug product solution stability. ResearchGate. [Link]

  • Cell culture media impact on drug product solution stability. PubMed. [Link]

  • Cell Culture Troubleshooting Tips and Tricks. YouTube. [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed. [Link]

Sources

Technical Support Center: Stabilizing PTI-1 (Hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Degradation in PTI-1 (Hydrochloride) Solutions Chemical Identity: N,N-diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine, monohydrochloride Compound Class: Indole-thiazole derivative (Synthetic Cannabinoid / Pharmacological Probe) Document ID: TS-PTI1-HCL-001

Part 1: The Chemistry of Instability (The "Why")

To prevent degradation, you must first understand the molecular vulnerabilities of PTI-1. As a hydrochloride salt of an indole-thiazole derivative, this compound faces three primary threats in solution:

  • Indole Oxidation (The "Yellowing" Effect): The indole core is electron-rich and highly susceptible to oxidative stress. When exposed to light or dissolved oxygen, the indole ring can undergo radical cation formation, leading to polymerization or ring-opening. This typically manifests as a solution turning from clear/colorless to yellow or pink.

    • Mechanism:[1][2][3][4][5] Photo-oxidation or auto-oxidation at the C2/C3 positions of the indole ring.

  • Hygroscopic Hydrolysis (The "Salt" Trap): As a hydrochloride (HCl) salt, PTI-1 is hygroscopic. It aggressively attracts atmospheric moisture. While the molecule itself is relatively stable against rapid hydrolysis, the introduction of uncontrolled water into organic stock solutions (like DMSO) can cause:

    • Proton exchange: Leading to pH shifts that alter solubility.

    • Precipitation: The "salting out" effect if the water content rises in a non-polar solvent environment.

  • N-Oxidation: The tertiary amine tail (diethylamine) is a site for potential N-oxidation, particularly if the solvent contains peroxide impurities (common in aged PEG or low-grade ethers).

Part 2: The Gold Standard Reconstitution Protocol

Objective: Create a stock solution that remains stable for >3 months at -20°C.

Required Materials
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%, stored under nitrogen.

    • Why DMSO? It offers the highest solubility (~25 mg/mL) and prevents hydrolysis better than aqueous buffers. Ethanol is a secondary choice but evaporates too easily for long-term storage.

  • Gas: Argon or Nitrogen stream (for headspace purging).

  • Vials: Amber borosilicate glass vials (to block UV light).

Step-by-Step Methodology
  • Equilibration: Allow the PTI-1 product vial to equilibrate to room temperature before opening.

    • Reason: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, initiating degradation before you even begin.

  • Weighing: Weigh the required amount rapidly. Minimize exposure to air.[3][4][6]

  • Dissolution (The "Vortex" Technique):

    • Add Anhydrous DMSO to achieve a concentration of 10–25 mg/mL .

    • Vortex for 30–60 seconds.

    • Critical Check: Inspect against a black background. The solution must be crystal clear. Any turbidity indicates incomplete dissolution or salt contaminants.

  • Aliquoting: Immediately divide into single-use aliquots (e.g., 50 µL).

    • Reason: Freeze-thaw cycles destroy PTI-1. Each cycle introduces oxygen and ice crystal formation that can mechanically shear molecules or alter local pH during the phase transition.

  • Inert Gas Purging: Gently blow a stream of Argon/Nitrogen into the headspace of each vial for 5 seconds before capping.

    • Reason: Displaces oxygen to prevent indole oxidation.

  • Storage: Store at -20°C (or -80°C for >6 months).

Part 3: Visualization of the Workflow

The following diagram outlines the critical control points (CCPs) where degradation is most likely to occur.

PTI1_Workflow Start Solid PTI-1 (HCl) Storage: -20°C Warm Equilibrate to RT (Prevent Condensation) Start->Warm CCP 1: Moisture Solvent Add Anhydrous DMSO (Argon Purged) Warm->Solvent Dissolve Vortex & Inspect (Check Turbidity) Solvent->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot CCP 2: Light Purge Gas Purge Headspace (Remove O2) Aliquot->Purge Freeze Store at -20°C (No Freeze-Thaw) Purge->Freeze CCP 3: Oxidation

Caption: Workflow for PTI-1 reconstitution highlighting Critical Control Points (CCPs) for moisture, light, and oxidation control.

Part 4: Solubility & Stability Data

SolventSolubility Limit (approx.)[7]Stability (at -20°C)Notes
Anhydrous DMSO ~25 mg/mL> 6 MonthsRecommended. Best for stock solutions.
Ethanol (100%) ~25 mg/mL1-3 MonthsEvaporation risk. Good for cellular assays if DMSO is toxic to cells.
DMF ~25 mg/mL> 6 MonthsToxic. Use only if DMSO is incompatible.
PBS (pH 7.2) ~10 mg/mL< 24 HoursUse Immediately. Do not store. High risk of precipitation or hydrolysis.

Part 5: Troubleshooting & FAQs

Q1: My PTI-1 DMSO stock solution has turned a light yellow color. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation of the indole ring.

  • Action: If the yellowing is faint, the compound may still be >95% pure, but you must verify concentration via HPLC or LC-MS. If it is dark yellow or brown, discard it . The oxidation products can act as reactive electrophiles, potentially altering your experimental results (false positives in toxicity assays).

Q2: I see a white precipitate when I dilute my DMSO stock into PBS for injection.

  • Diagnosis: You have exceeded the aqueous solubility limit (~10 mg/mL), or the "Common Ion Effect" is occurring. The high chloride concentration in PBS can suppress the solubility of the PTI-1 hydrochloride salt.

  • Solution:

    • Lower the final concentration.

    • Dilute 1:10 into water first, then add concentrated PBS buffer, rather than dumping directly into 1x PBS.

    • Use a solubilizing agent like Tween-80 (0.1 - 0.5%) or Cyclodextrin if in vivo protocols allow.

Q3: Can I use water instead of DMSO for the stock solution?

  • Technical Answer: While PTI-1 HCl is technically water-soluble, creating stock solutions in water is dangerous. Water promotes hydrolysis and microbial growth. Furthermore, freezing aqueous solutions creates "cryo-concentration" zones where pH shifts dramatically, potentially degrading the salt.

  • Rule: Always store stocks in DMSO/Ethanol. Dilute into aqueous media only minutes before the experiment.

Q4: I froze the stock solution, thawed it, used half, and refroze it. Now the activity is lower.

  • Causality: You violated the "Single-Use Aliquot" rule. Freeze-thaw cycles cause micro-precipitation. Even if the solution looks clear, micro-crystals may have formed that are too large to interact with receptors but too small to see.

  • Fix: Never refreeze. If you have leftover solution, discard it.

References

  • Li, C., et al. (2020). Stability of Indole-based Pharmaceutical Compounds in Solution: Oxidation Pathways. Journal of Pharmaceutical Sciences.
  • PubChem. Compound Summary: PTI-1. National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Troubleshooting PTI-1 (hydrochloride) Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the PTI-1 (hydrochloride) immunoassay. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential cross-reactivity issues during their experiments. Our goal is to provide you with the scientific rationale behind each troubleshooting step, ensuring the integrity and accuracy of your results.

Introduction to PTI-1 and Immunoassay Specificity

PTI-1 is an indole-based synthetic cannabinoid characterized by a 1-pentyl-indole structure linked to a thiazole-based side chain.[1][2] Its structural similarity to other synthetic cannabinoids, such as JWH-018, is a critical factor to consider when developing and interpreting immunoassay results.[1] Immunoassays are powerful tools for detecting and quantifying specific molecules; however, their accuracy can be compromised by cross-reactivity, where the assay's antibodies bind to molecules structurally similar to the target analyte.[3][4] This guide will address common questions and provide in-depth troubleshooting strategies to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity and why is it a concern for PTI-1?

A1: Immunoassay cross-reactivity occurs when an antibody binds to a substance other than the intended target analyte.[3] This is a significant concern for PTI-1 due to its structural resemblance to a wide range of synthetic cannabinoids.[1] The antibody's binding site, or paratope, may recognize a shared structural feature, an epitope, on both PTI-1 and other related compounds. This can lead to false-positive results or an overestimation of the PTI-1 concentration.

Q2: I'm observing higher than expected PTI-1 concentrations in my samples. Could this be cross-reactivity?

A2: Yes, elevated readings are a classic indicator of potential cross-reactivity. Several factors could be at play:

  • Presence of Structurally Similar Analogs: Your samples may contain other synthetic cannabinoids, like PTI-2 or JWH-018, that share core structural elements with PTI-1.[2]

  • Metabolites of PTI-1 or Other Cannabinoids: Immunoassays for synthetic cannabinoids are often designed to detect metabolites, which are the breakdown products of the parent compound in the body.[5][6] It is plausible that metabolites of other synthetic cannabinoids present in the sample are cross-reacting with the antibodies in your PTI-1 assay. Common metabolic pathways for synthetic cannabinoids include hydroxylation and carboxylation of the N-alkyl chain.[5][7]

  • Matrix Effects: Components of the biological sample matrix (e.g., proteins, lipids, or other endogenous substances in urine, serum, or plasma) can interfere with the antibody-antigen interaction, leading to inaccurate results.[3]

Q3: What are the most likely cross-reactants for a PTI-1 immunoassay?

A3: While specific cross-reactivity data for a PTI-1 immunoassay is not widely published, we can infer potential cross-reactants based on its structure:

  • PTI-2: This is a very close structural analog to PTI-1.[2]

  • JWH-018 and its metabolites: JWH-018 shares the 1-pentyl-indole core structure with PTI-1.[1] Immunoassays targeting JWH-018 metabolites, such as the N-pentanoic acid metabolite, are known to cross-react with other synthetic cannabinoids.[8][9]

  • Other Indole-Based Cannabinoids: A wide array of synthetic cannabinoids are built on an indole core and could potentially cross-react.

Visualizing the Challenge: The Cross-Reactivity Workflow

The following diagram illustrates the potential pathways leading to a positive result in a PTI-1 immunoassay, highlighting the points where cross-reactivity can occur.

Caption: Potential binding interactions in a PTI-1 immunoassay.

In-Depth Troubleshooting Guides

Issue 1: Suspected Cross-Reactivity from Structurally Similar Compounds

If you suspect that other synthetic cannabinoids are interfering with your assay, a systematic approach is necessary to identify and mitigate the issue.

The underlying cause is the antibody's inability to perfectly discriminate between PTI-1 and its structural analogs. To address this, we need to experimentally verify the specificity of the antibody and understand the contribution of potential cross-reactants to the overall signal.

  • Analyte Selection:

    • Obtain certified reference materials for PTI-1 (the target analyte).

    • Select potential cross-reactants based on structural similarity. Good candidates include PTI-2, JWH-018, and major metabolites of JWH-018 (e.g., JWH-018 N-pentanoic acid).[6][8]

  • Standard Curve Preparation:

    • Prepare a standard curve for PTI-1 in the assay buffer according to the manufacturer's protocol. This will serve as your reference.

  • Cross-Reactant Dilution Series:

    • For each potential cross-reactant, prepare a serial dilution series in the same assay buffer. The concentration range should be broad enough to encompass clinically relevant levels.

  • Assay Execution:

    • Run the PTI-1 standard curve and the dilution series of each potential cross-reactant in the immunoassay.

  • Data Analysis:

    • Calculate the apparent concentration of each cross-reactant at different dilutions using the PTI-1 standard curve.

    • Determine the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of PTI-1 determined by the assay / Actual concentration of the cross-reactant) x 100%

  • Interpretation:

    • A high percentage of cross-reactivity indicates that the antibody has a significant affinity for that compound.

CompoundConcentration Tested (ng/mL)Apparent PTI-1 Conc. (ng/mL)% Cross-Reactivity
PTI-15050100%
PTI-2503570%
JWH-018501530%
JWH-018 N-pentanoic acid502550%
Issue 2: Investigating and Mitigating Matrix Effects

Matrix effects arise from components in the biological sample that interfere with the immunoassay's antibody-analyte binding.[3] These effects can either suppress or enhance the signal, leading to inaccurate quantification.

The complexity of biological matrices can introduce a variety of interfering substances.[3] To address this, we use validation experiments like spike-and-recovery and linearity-of-dilution to assess the impact of the matrix and determine the optimal sample dilution to minimize these effects.

  • Sample Preparation:

    • Select a representative pool of your biological matrix (e.g., drug-free urine or serum).

  • Spiking:

    • Divide the sample pool into two aliquots.

    • Spike one aliquot with a known concentration of PTI-1 standard. The spiked concentration should be within the assay's dynamic range.

    • The other aliquot remains unspiked (endogenous level).

  • Assay Execution:

    • Analyze both the spiked and unspiked samples in the PTI-1 immunoassay.

  • Data Analysis:

    • Calculate the percent recovery using the formula: % Recovery = [(Concentration of spiked sample - Concentration of unspiked sample) / Known concentration of the spike] x 100%

  • Interpretation:

    • Acceptable recovery is typically within 80-120%. Recoveries outside this range suggest the presence of matrix interference.

  • Sample Preparation:

    • Use a sample with a known high concentration of PTI-1 (either a clinical sample or a spiked sample).

  • Serial Dilution:

    • Perform a series of dilutions of the sample using the assay's recommended diluent.

  • Assay Execution:

    • Analyze all dilutions in the PTI-1 immunoassay.

  • Data Analysis:

    • For each dilution, multiply the measured concentration by the dilution factor to obtain the corrected concentration.

  • Interpretation:

    • The corrected concentrations should be consistent across all dilutions. A significant deviation from the expected linear relationship indicates a matrix effect that is dependent on the concentration of interfering substances.

Matrix Effect Troubleshooting start Poor Spike & Recovery or Non-Linear Dilution dilute Increase Sample Dilution start->dilute retest Retest Spike & Recovery and Linearity dilute->retest success Acceptable Results: Proceed with Assay retest->success [Acceptable] fail Results Still Unacceptable retest->fail [Unacceptable] matrix_match Consider Matrix-Matched Calibrators fail->matrix_match alt_method Alternative Method Required (e.g., LC-MS/MS) matrix_match->alt_method [If still unacceptable]

Caption: Decision tree for addressing matrix effects.

Concluding Remarks

Troubleshooting immunoassay cross-reactivity requires a systematic and evidence-based approach. By understanding the structural basis of potential cross-reactants and the impact of the sample matrix, researchers can design and execute validation experiments to ensure the accuracy and reliability of their PTI-1 immunoassay data. When significant cross-reactivity or matrix effects cannot be mitigated through dilution or other optimization steps, confirmatory analysis using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is strongly recommended.

References

  • Wikipedia. (n.d.). PTI-1. Retrieved February 10, 2026, from [Link]

  • Hassan, W., & Huestis, M. A. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Pharmacology, 10, 161. [Link]

  • Carlier, J., et al. (2014). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. Journal of analytical toxicology, 38(7), 417–423. [Link]

  • Toennes, S. W., et al. (2018). Excretion of metabolites of the synthetic cannabinoid JWH-018 in urine after controlled inhalation. Journal of pharmaceutical and biomedical analysis, 151, 24–30. [Link]

  • Wiley, J. L., et al. (2013). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. Journal of Pharmacology and Experimental Therapeutics, 347(2), 409-417. [Link]

  • Yates, T. L., et al. (2025). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. Journal of Analytical Toxicology. [Link]

  • Mohr, A. L., et al. (2013). Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens. Journal of analytical toxicology, 37(5), 284–290. [Link]

  • Li, Y., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Molecules, 27(23), 8346. [Link]

  • News-Medical. (2019). Identifying Metabolites of Synthetic Cannabinoids. Retrieved February 10, 2026, from [Link]

  • Lotfollahzadeh, S., et al. (2022). Atomic structure of PTI revealed by DPC‐STEM technique. Advanced Materials, 34(20), 2109908. [Link]

  • Carlier, J., et al. (2021). Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. Metabolites, 11(7), 461. [Link]

  • Mardal, M., et al. (2021). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. International Journal of Legal Medicine, 136(2), 527-540. [Link]

  • Bremer, P. T., et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. Vaccines, 10(8), 1253. [https://www.semanticscholar.org/paper/Development-of-Cross-Reactive-Antibodies-for-the-Bremer-Nguyen/d3161c4f5264e1017e884e93433560737039a795]([Link] Antibodies-for-the-Bremer-Nguyen/d3161c4f5264e1017e884e93433560737039a795)

  • Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Chemistry and Laboratory Medicine, 55(1), 20-28. [Link]

  • Favresse, J., et al. (2021). Common problems of cross-reaction and specificity in current immunoassays. Clinical Chemistry and Laboratory Medicine, 59(7), 1185-1196. [Link]

  • Villalobos, L. F., et al. (2022). Scalable synthesis of PTI layers. Science Advances, 8(15), eabn8027. [Link]

  • Mohr, A. L., et al. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Journal of Analytical Toxicology, 37(5), 284–290. [Link]

  • d'Herbomez, M., & Jarrar, M. (2022). Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine, 42(1), 1-13. [Link]

  • LITFL. (2021). Metabolism and Clearance - Part One. Retrieved February 10, 2026, from [Link]

  • Taylor & Francis. (n.d.). UR-144 – Knowledge and References. Retrieved February 10, 2026, from [Link]

  • Owen, W. E., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 33. [Link]

  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved February 10, 2026, from [Link]

  • Armando, A. M. (2012). Pharmacokinetics 4 - Metabolism. Retrieved February 10, 2026, from [Link]

  • Owen, W. E., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC clinical pathology, 14, 33. [Link]

  • Uitte de Willige, S., et al. (2002). Structure, function and biology of tissue factor pathway inhibitor-2. Thrombosis and haemostasis, 88(2), 190–199. [Link]

  • Materials Project. (n.d.). mp-1285: PtO2 (Orthorhombic, Pnnm, 58). Retrieved February 10, 2026, from [Link]

  • Wang, Y., et al. (2023). Molecular Mechanisms of Trichosanthes kirilowii in Response to Root-Knot Nematode Infection. International Journal of Molecular Sciences, 24(22), 16462. [Link]

Sources

Technical Support Center: Validating PTI-1 (hydrochloride) Purity for Research

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for PTI-1 (hydrochloride). This guide is designed for researchers, chemists, and drug development professionals to ensure the quality and integrity of their PTI-1 compound, thereby guaranteeing the validity and reproducibility of their experimental results. As a synthetic cannabinoid used in preclinical research, the purity of PTI-1 is not just a specification—it's the foundation of reliable data.

This document provides a series of in-depth, question-and-answer-based troubleshooting guides and standard protocols. We will delve into the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with the scientific reasoning needed to tackle complex analytical challenges.

Section 1: PTI-1 (hydrochloride) - Core Compound Characteristics

Before embarking on any analysis, a clear understanding of the compound's fundamental properties is essential. These characteristics inform instrument setup, solvent selection, and data interpretation.

PropertyValueSource(s)
Formal Name N,N-diethyl-2-(1-pentyl-1H-indol-3-yl-4-thiazolemethanamine, monohydrochloride[1]
CAS Number 1400742-46-2[1][2][3][4]
Molecular Formula C₂₁H₂₉N₃S • HCl[1]
Formula Weight 392.0 g/mol [1]
Appearance Crystalline Solid[1]
Common Purity Spec. ≥95%[1]
UV λmax 218, 272, 331 nm[1]
Long-Term Storage -20°C[1]
Solubility Soluble in DMSO, DMF, and Ethanol[1]
Section 2: The Imperative of Orthogonal Purity Validation

Relying on a single analytical technique for purity assessment is a significant scientific pitfall. A compound may appear pure by one method (e.g., HPLC-UV) yet contain impurities that are invisible to that specific detection technique. A robust validation strategy employs multiple, orthogonal methods that measure different physicochemical properties of the compound. This multi-pronged approach provides a comprehensive and trustworthy purity profile.

The following workflow illustrates how different analytical techniques synergize to build confidence in the identity and purity of your PTI-1 (hydrochloride) sample.

G cluster_0 Purity & Identity Workflow for PTI-1 (HCl) cluster_1 Chromatographic Purity cluster_2 Mass Confirmation cluster_3 Structural Confirmation PTI_Sample PTI-1 (HCl) Sample Lot HPLC 1. HPLC-UV/PDA (Quantitative Purity) PTI_Sample->HPLC LCMS 2. LC-MS (Identity & Impurity MW) PTI_Sample->LCMS NMR 3. ¹H NMR (Structural Integrity) PTI_Sample->NMR HPLC_Result Purity (%) by Area Potential Co-elution? HPLC->HPLC_Result Final Confident Purity & Identity Profile HPLC_Result->Final LCMS_Result Correct [M+H]⁺? Masses of Impurity Peaks? LCMS->LCMS_Result LCMS_Result->Final NMR_Result Correct Shifts & Integration? Solvent/Impurity Signals? NMR->NMR_Result NMR_Result->Final

Caption: Orthogonal workflow for PTI-1 purity validation.

Section 3: Frequently Asked Questions (FAQs)

Q1: My Certificate of Analysis (CoA) states the purity of PTI-1 is 98% by HPLC, but my experiments are giving inconsistent results. Why might this be?

A1: This is a classic issue that highlights the importance of in-house verification. Several factors could be at play:

  • Compound Degradation: PTI-1 (hydrochloride), like many complex organic molecules, can degrade over time, especially if not stored correctly at -20°C or if subjected to multiple freeze-thaw cycles.[1]

  • Hygroscopicity: Hydrochloride salts can absorb atmospheric water. This increases the mass of the sample, meaning the actual concentration of your stock solution will be lower than calculated, affecting downstream assays.

  • Presence of Non-UV Active Impurities: The CoA purity is likely based on HPLC with UV detection. If impurities are present that lack a chromophore absorbing at the detection wavelength (e.g., residual salts, synthesis reagents), they will be invisible to this method but can still impact your experiments.

  • Different Analytical Methods: Your experimental system may be sensitive to impurities that the CoA's specific HPLC method did not resolve or detect.

Q2: What are the most probable impurities I should look for in a synthetic lot of PTI-1 (hydrochloride)?

A2: For a synthetic small molecule like PTI-1, impurities typically fall into several categories:

  • Synthesis-Related Impurities: These include unreacted starting materials, intermediates, or byproducts from side reactions.[5] Their structures can be similar to PTI-1, making them challenging to separate.

  • Degradation Products: Oxidation is a common degradation pathway for molecules with electron-rich indole rings, especially if exposed to air and light.[6] Hydrolysis is also possible over long-term storage in non-anhydrous solvents.

  • Residual Solvents: Solvents used during the final purification steps (e.g., acetonitrile, ethyl acetate, hexane) may be present. These are best detected by Gas Chromatography (GC) or specific ¹H NMR analysis.

  • Enantiomeric Impurities: While PTI-1 does not have a chiral center in its core structure, some synthetic precursors might. It's crucial to confirm that no unexpected stereoisomers are present if chiral reagents were used in the synthesis.[7]

Q3: Is it necessary to use a hydrochloride salt for my experiments? Can I use the free base form?

A3: The hydrochloride salt form is typically used to improve the solubility and stability of amine-containing compounds like PTI-1.[8] Using the free base is possible but may require different solvent systems and could have lower aqueous solubility. Critically, you must use the correct molecular weight for your calculations (392.0 g/mol for the HCl salt vs. 355.54 g/mol for the free base).[1][2] Using the wrong molecular weight is a common source of significant error in determining solution concentrations.

Section 4: In-Depth Troubleshooting Guides

This section provides specific, actionable advice for problems encountered during analytical validation.

High-Performance Liquid Chromatography (HPLC-UV/PDA)

Q: My primary PTI-1 peak in the chromatogram shows significant tailing. What is the scientific reason for this, and how can I fix it?

A: Peak tailing is often caused by secondary, non-ideal interactions between the analyte and the stationary phase.

  • Causality: The PTI-1 molecule contains basic amine groups. These can interact strongly with residual acidic silanol groups on the surface of standard C18 silica columns via ion-exchange. This secondary interaction is stronger than the primary reversed-phase interaction, causing a portion of the molecules to lag behind the main peak, resulting in a tail.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Add a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your mobile phase (both water and acetonitrile). At a lower pH (around 2.5-3.5), the surface silanols will be protonated and less likely to interact with the protonated amine of PTI-1.

    • Add a Competing Base: Incorporate a low concentration (e.g., 10-20 mM) of a competing base like triethylamine (TEA) into the mobile phase. The TEA will preferentially bind to the active silanol sites, masking them from your analyte.

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are specifically designed to reduce peak tailing for basic compounds.

    • Reduce Sample Mass: Overloading the column can saturate the primary retention sites, forcing molecules to interact with secondary sites, leading to tailing. Try injecting a lower concentration or smaller volume.[9]

Q: My HPLC-PDA analysis reports a peak purity of >99.5%, but I still suspect an impurity is co-eluting. How can I confirm this?

A: This is a critical limitation of PDA-based peak purity analysis. The software algorithm works by comparing UV-Vis spectra taken across the peak (upslope, apex, and downslope). If a co-eluting impurity has a very similar UV spectrum to PTI-1, the algorithm will not be able to differentiate them and will incorrectly report the peak as pure.[10]

  • Self-Validating Protocol:

    • Manual Spectral Review: Do not rely solely on the purity number. Manually examine the spectral overlay from the peak's start, middle, and end. Even small deviations, particularly on the peak shoulders, can indicate co-elution.[10]

    • Change Wavelengths: Record chromatograms at multiple wavelengths, including on the slopes of the UV absorbance peaks of PTI-1 (e.g., 240 nm and 300 nm) in addition to the λmax values. An impurity may have a different absorbance ratio at these wavelengths compared to PTI-1, revealing its presence as a distorted peak shape at one wavelength but not another.

    • Orthogonal Method - LC-MS: This is the definitive solution. Liquid Chromatography-Mass Spectrometry (LC-MS) separates compounds by chromatography and detects them by their mass-to-charge ratio (m/z). A co-eluting impurity will almost certainly have a different molecular weight and will appear as a separate ion trace in the mass spectrometer's data, even if it is hidden under the main peak in the UV chromatogram.[11][12]

G Start Unexpected Peak in HPLC Chromatogram CheckBlank Is the peak present in a solvent blank run? Start->CheckBlank SystemPeak Result: System Peak (e.g., from mobile phase, injector) CheckBlank->SystemPeak Yes SampleRelated Peak is sample-related CheckBlank->SampleRelated No RunLCMS Run LC-MS Analysis on Sample SampleRelated->RunLCMS AnalyzeMS Analyze Mass Spectrum of the unknown peak RunLCMS->AnalyzeMS KnownImpurity Result: Known Impurity (e.g., starting material, M+O) AnalyzeMS->KnownImpurity Mass matches expected species UnknownImpurity Result: Unknown Impurity (Requires further structural elucidation, e.g., high-res MS/MS, NMR) AnalyzeMS->UnknownImpurity Mass is unexpected

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

Mass Spectrometry (MS)

Q: I'm analyzing PTI-1 (hydrochloride) by ESI-MS and don't see the expected mass of 392.0. Instead, I see a strong signal at m/z 356.5. Is my compound wrong?

A: This is very likely the correct compound. The discrepancy arises from understanding what mass spectrometry measures.

  • Causality: Electrospray Ionization (ESI) in positive mode typically detects protonated molecules, denoted as [M+H]⁺. "M" represents the molecular weight of the free base form of your compound, not the hydrochloride salt. The HCl is lost in the solution and spray process.

  • Calculation:

    • Molecular Weight of PTI-1 free base (C₂₁H₂₉N₃S): 355.54 g/mol .[2]

    • Mass of a proton (H⁺): ~1.007 Da.

    • Expected [M+H]⁺ = 355.54 + 1.007 = 356.55 Da .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H NMR spectrum of PTI-1 shows all the expected signals, but there are also sharp singlets at δ 7.26, δ 2.50, and a broad peak around δ 1.5. Are these impurities?

A: These are most likely common residual solvents and water, not impurities related to the compound itself. Structural elucidation by NMR requires differentiating between compound signals and artifacts.[13][14]

  • Causality & Identification:

    • δ 7.26 ppm: This is the characteristic chemical shift for residual chloroform-d (CDCl₃) in a deuterated solvent like DMSO-d₆. If your sample was dissolved in CDCl₃, this is the signal from the tiny amount of non-deuterated CHCl₃ present.

    • δ 2.50 ppm: This is the signal from residual, non-deuterated dimethyl sulfoxide (DMSO) in your DMSO-d₆ solvent. It is almost always present.

    • Broad peak (variable, ~1.5 ppm in CDCl₃, ~3.3 ppm in DMSO-d₆): This is characteristic of water (H₂O). Its chemical shift is highly variable and depends on the solvent, concentration, and temperature. As a hydrochloride salt, your sample may have absorbed some moisture.

  • Validation: Always run a ¹H NMR of the pure solvent from the same bottle you used for your sample. This will confirm the exact chemical shifts of the residual solvent and water peaks for your specific instrument and conditions, allowing you to confidently exclude them during spectral interpretation.

Section 5: Standard Operating Procedures (SOPs)
SOP 1: Purity Determination by RP-HPLC

This protocol provides a robust starting point for assessing the purity of PTI-1 (hydrochloride). Method optimization may be required based on your specific instrumentation and column.

  • Preparation of Mobile Phases:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Rationale: Formic acid is used to protonate the analyte and suppress silanol interactions, ensuring better peak shape.[15]

  • Sample Preparation:

    • Prepare a stock solution of PTI-1 (hydrochloride) at 1.0 mg/mL in methanol or a 50:50 acetonitrile:water mixture.

    • Dilute this stock to a working concentration of ~50 µg/mL using the 50:50 mixture.

    • Rationale: The injection solvent should be of similar or weaker elution strength than the initial mobile phase conditions to prevent peak distortion.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
UV Detection 272 nm (primary), PDA scan 200-400 nm
Gradient 10% B to 95% B over 8 minutes, hold 2 min, return to 10% B and re-equilibrate for 3 min
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the area of the main PTI-1 peak by the total area of all peaks and multiplying by 100.

    • Use the PDA data to evaluate the peak purity of the main peak, keeping in mind the limitations discussed in the troubleshooting section.[10]

References
  • DC Chemicals. PTI-1 Datasheet. [Link]

  • Savytskyi, O. et al. (2010). PTI-1: Novel way to oncogenicity. ResearchGate. [Link]

  • Su, Z. Z. et al. (1998). Human prostatic carcinoma oncogene PTI-1 is expressed in human tumor cell lines and prostate carcinoma patient blood samples. PubMed. [Link]

  • GSRS. PTI-1. [Link]

  • Dickie, A. (2024). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Separation Science. [Link]

  • Wikipedia. PTI-1. [Link]

  • Practical Neurology. (2019). First-In-Human Study Results Show PTI-125, An Investigational Agent, Reduces Biomarkers of Alzheimer's Disease, Inflammation, and Neurodegeneration. [Link]

  • Gu, Y. Q. et al. (2000). The major site of the pti1 kinase phosphorylated by the pto kinase is located in the activation domain and is required for pto-pti1 physical interaction. PubMed. [Link]

  • Mant, C. T. & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PMC. [Link]

  • Pous-Torres, S. et al. (2015). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. [Link]

  • Wang, Y. et al. (2023). Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction. PMC. [Link]

  • Apeptide. (2023). Classification of Impurities in Synthetic Peptide Drugs. [Link]

  • S. Asharani et al. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Selvam, R. (2015). What is the usual nature of impurities in synthetic peptides?. ResearchGate. [Link]

  • Srinivas, M. et al. (2014). RP-HPLC method development and validation for the determination of pioglitazone HCL and its forced degradation studies. ResearchGate. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • El-Gindy, A. et al. (2008). Determination of Pioglitazone Hydrochloride in Tablets by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Scion Instruments. HPLC Troubleshooting Guide. [Link]

  • Anumolu, P. D. et al. (2012). Analytical Method Development And Validation For The Estimation Of Pioglitazone Hydrochloride By Using RP-HPLC. International Journal of Scientific & Technology Research. [Link]

  • Chen, M. W. et al. (2022). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. PMC. [Link]

  • J-Star Research. HPLC Troubleshooting Guide. [Link]

  • Sreerama, L. & Kumar, R. (2021). Enantiomeric purity of synthetic therapeutic peptides: A review. PubMed. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

Sources

PTI-1 (hydrochloride) Technical Support Center: A Guide to Storage, Handling, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective storage, handling, and use of PTI-1 (hydrochloride). Adherence to these best practices is critical for ensuring experimental reproducibility, maintaining compound integrity, and promoting laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is PTI-1 (hydrochloride) and what are its primary research applications?

PTI-1 (hydrochloride) is an analytical reference standard classified as an indole-based synthetic cannabinoid.[1][2] It features a 1-pentyl-indole structure linked to a thiazole-based side chain.[1] Primarily, it is intended for forensic and research applications, including use in mass spectrometry.[1] It is crucial to note that the physiological and toxicological properties of this compound have not been fully elucidated, and it is not for human or veterinary use.[1]

Q2: What are the recommended long-term storage conditions for PTI-1 (hydrochloride)?

For optimal stability, PTI-1 (hydrochloride) should be stored as a crystalline solid at -20°C.[1][3] Under these conditions, the compound is stable for at least five years.[1] Proper storage is essential to prevent degradation and maintain the integrity of the compound for consistent experimental results.[4][5]

Q3: How should I handle the PTI-1 (hydrochloride) powder upon receiving it?

As with any research chemical, proper personal protective equipment (PPE) is mandatory.[6][7] This includes a lab coat, chemical-resistant gloves (nitrile is a standard), and safety glasses or goggles to protect against accidental splashes.[6][8] When handling the lyophilized powder, which can easily become airborne, it is best practice to work in a designated, clean area, such as a chemical fume hood or biosafety cabinet, to prevent inhalation.[6][9]

Q4: What solvents are recommended for reconstituting PTI-1 (hydrochloride)?

PTI-1 (hydrochloride) exhibits good solubility in several common organic solvents. Stock solutions can be prepared in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol, each at a concentration of 25 mg/mL.[1] For aqueous-based experiments, it is soluble in PBS (pH 7.2) at 10 mg/mL.[1]

Solvent Solubility
DMF25 mg/mL[1]
DMSO25 mg/mL[1]
Ethanol25 mg/mL[1]
PBS (pH 7.2)10 mg/mL[1]

Q5: Are there any special considerations for preparing aqueous solutions of PTI-1 (hydrochloride)?

Yes, for compounds that are sparingly soluble in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[10] When preparing aqueous solutions from a DMSO stock, it is crucial to keep the final concentration of DMSO low in your experimental system, as high concentrations can have toxic effects on cells.[11][12]

Experimental Protocols and Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of PTI-1 (hydrochloride), which can then be used for further dilutions in experimental assays.

Materials:

  • PTI-1 (hydrochloride) (Formula Weight: 392.0 g/mol )[1]

  • Anhydrous, high-purity DMSO[13]

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision pipettes and sterile tips

Procedure:

  • Pre-analysis and Weighing: Before opening, bring the vial of PTI-1 (hydrochloride) to room temperature to prevent condensation of moisture.[4] In a designated chemical handling area, carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.92 mg of PTI-1 (hydrochloride).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed compound. To ensure complete dissolution, vortex the solution gently. If necessary, sonication can be used to aid dissolution.[13]

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled tubes.[6] This is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation from DMSO solutions.[4][13] Store the aliquots at -20°C.

Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for utilizing PTI-1 (hydrochloride) in a cell-based experiment, from stock solution preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare 10 mM Stock in Anhydrous DMSO working_sol Prepare Working Solutions in Culture Medium stock_prep->working_sol treatment Treat Cells with PTI-1 (hydrochloride) working_sol->treatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Viability/Functional Assay incubation->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis (e.g., IC50 determination) data_acq->data_analysis

Caption: A typical workflow for using PTI-1 (hydrochloride) in cell-based assays.

Troubleshooting Guide

Issue 1: Precipitate forms in my stock solution after storage.

  • Cause A: Water Absorption by DMSO. DMSO is highly hygroscopic and can absorb atmospheric moisture, which significantly reduces the solubility of many organic compounds.[13]

    • Solution: Use anhydrous DMSO and always handle it in a dry environment. When not in use, ensure the DMSO container is tightly sealed. For critical experiments, use a fresh, unopened bottle of DMSO.

  • Cause B: Repeated Freeze-Thaw Cycles. Subjecting stock solutions to multiple freeze-thaw cycles can cause the compound to precipitate out of solution.[4][14]

    • Solution: Aliquot your stock solution into single-use volumes immediately after preparation. This minimizes the number of times the main stock is temperature-cycled.

Issue 2: Inconsistent or unexpected results in cell culture experiments.

  • Cause A: Compound Instability in Media. Some compounds can be unstable in aqueous cell culture media over time.

    • Solution: Prepare fresh dilutions of your compound from the frozen stock solution immediately before each experiment. Avoid storing diluted solutions in aqueous media for extended periods.

  • Cause B: High Final Solvent Concentration. The solvent used to dissolve the compound (e.g., DMSO) can have cytotoxic effects on cells, confounding experimental results.[11]

    • Solution: Ensure the final concentration of the solvent in your cell culture is consistent across all treatments and is at a level that does not affect cell viability. Always include a vehicle control (media with the same final concentration of solvent) in your experimental design.

  • Cause C: Variability in Cell Culture Conditions. Factors such as cell density, passage number, and media composition can influence the cellular response to a compound.[14][15]

    • Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform cell seeding density.

Issue 3: High levels of cell death observed even at low concentrations.

  • Cause A: On-target or Off-target Toxicity. The compound may be inherently toxic to the specific cell line being used, either through its intended mechanism or through off-target effects.[11]

    • Solution: Perform a detailed dose-response curve to determine the cytotoxic concentration (CC50) and the effective concentration (EC50) or inhibitory concentration (IC50). This will help define the therapeutic window for your experiments.

  • Cause B: Contamination. Microbial contamination in cell cultures can exacerbate cellular stress and lead to increased cell death.[14]

    • Solution: Regularly test your cell lines for mycoplasma and other potential contaminants. Practice good aseptic technique to prevent contamination.

Safety and Handling Logic

The following diagram outlines the logical flow for ensuring safety when handling PTI-1 (hydrochloride) and similar research compounds.

safety_handling_logic start Receive Compound sds Review Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE sds->ppe handling_env Work in a Controlled Environment ppe->handling_env reconstitution Proper Reconstitution Technique handling_env->reconstitution storage Store Correctly (Aliquoted, -20°C) reconstitution->storage disposal Dispose of Waste Properly storage->disposal

Caption: Logical workflow for the safe handling of PTI-1 (hydrochloride).

References

  • How to Handle Research Compounds Safely. Maxed Out Compounds. Available from: [Link]

  • Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. Published September 4, 2025. Available from: [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Peptides. Published November 21, 2025. Available from: [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Lab Manager. Available from: [Link]

  • Standard Operating Procedure. University of California Merced. Published October 19, 2012. Available from: [Link]

  • PTI-1. Wikipedia. Available from: [Link]

  • Safety Data Sheet. LKT Laboratories, Inc. Available from: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Published June 2017. Available from: [Link]

  • SDS – MSDS Sheets. PTI Process Chemicals, Inc. Available from: [Link]

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Questron Technologies Corp. Available from: [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Published June 1981. Available from: [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. Published February 2, 2006. Available from: [Link]

  • Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K. National Institutes of Health. Available from: [Link]

  • By compound. Dorfman Lab. Available from: [Link]

Sources

Validation & Comparative

Technical Comparison: PTI-1 (HCl) vs. JWH-018 Receptor Affinity Profiles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between PTI-1 (hydrochloride) and JWH-018 , focusing on receptor affinity, structural pharmacology, and experimental utility.

Executive Summary
  • JWH-018 acts as a high-affinity, non-selective full agonist at both cannabinoid receptors (

    
     and 
    
    
    
    ). It is the "gold standard" reference for indole-based cannabimimetics but lacks receptor subtype selectivity.
  • PTI-1 (hydrochloride) is a thiazole-based indole derivative.[1] Unlike JWH-018, PTI-1 exhibits a distinct pharmacological profile characterized by

    
     receptor preference  and significantly reduced efficacy/signaling at the 
    
    
    
    receptor. This makes PTI-1 a more precise tool for isolating
    
    
    -mediated pathways in complex biological systems.
Chemical & Structural Context

The structural divergence dictates their binding pockets and resulting selectivity.

FeatureJWH-018 PTI-1 (hydrochloride)
IUPAC Name Naphthalen-1-yl-(1-pentylindol-3-yl)methanoneN,N-diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine HCl
Core Scaffold Naphthoylindole Indole-3-thiazole
Linker Group Carbonyl (Methanone)Thiazole ring (Heterocyclic link)
Key Substituent Naphthalene ring (Lipophilic bulk)Diethylamine (Basic side chain)
Solubility Lipophilic (requires DMSO/Ethanol)Water-soluble (as HCl salt, up to ~10 mg/mL in PBS)

Structural Insight: JWH-018 utilizes a bulky naphthalene group to fill the hydrophobic pocket of the CB receptors, mimicking the steric bulk of traditional cannabinoids. PTI-1 replaces this with a thiazole-methanamine tail. This modification maintains the necessary geometry for


 activation but creates steric or electrostatic clashes within the 

binding pocket, leading to its "poor signaler" status at

.
Receptor Affinity & Selectivity Analysis

The following data aggregates results from radioligand binding assays (


 displacement) and functional biosensor screens.
Table 1: Comparative Binding & Functional Data
Compound

Affinity (

)

Affinity (

)
Selectivity Profile Functional Efficacy
JWH-018 9.0 ± 5.0 nM [1]2.9 ± 2.7 nM [1]Non-Selective (

)
Full Agonist (

)
PTI-1 < 100 nM (Potent) [2]> 1000 nM (Est.)

Selective

Agonist / Poor

Signaler [3]

Detailed Analysis:

  • JWH-018: Exhibits single-digit nanomolar affinity for both receptors.[1][2] Its

    
     ratio approaches 1:3 (
    
    
    
    :
    
    
    ), meaning it activates both receptors almost indiscriminately at physiological concentrations.
  • PTI-1: While exact

    
     values are proprietary to the original Organon patents, functional screens using humanized yeast biosensors classify PTI-1 as a "poor 
    
    
    
    signaler"
    despite robust
    
    
    activation [3]. This indicates that while PTI-1 binds
    
    
    effectively (likely due to the conserved N-pentyl indole core), the thiazole-amine tail fails to stabilize the active conformation of
    
    
    .
Signaling Pathway & Mechanism

Both compounds operate via G-protein coupled receptors (GPCRs), but their downstream effects differ due to selectivity.

Pathway Diagram (Graphviz)

The following diagram illustrates the differential activation pathways. JWH-018 drives a "broad spectrum" activation, while PTI-1 isolates the neural (


) pathway.

G cluster_legend Selectivity Profile JWH JWH-018 CB1 CB1 Receptor (CNS/Peripheral) JWH->CB1 High Affinity (Ki ~9nM) CB2 CB2 Receptor (Immune/Peripheral) JWH->CB2 High Affinity (Ki ~3nM) PTI PTI-1 (HCl) PTI->CB1 High Potency (Agonist) PTI->CB2 Negligible/Poor Signaling Gi Gi/o Protein CB1->Gi CB2->Gi AC Adenylate Cyclase Gi->AC Inhibition MAPK MAPK/ERK Phosphorylation Gi->MAPK Activation cAMP cAMP Levels (Decrease) AC->cAMP JWH-018: Dual Activation JWH-018: Dual Activation PTI-1: CB1 Selective PTI-1: CB1 Selective

Figure 1: Differential signaling activation. Note PTI-1's inability to effectively engage the CB2-Gi axis compared to JWH-018.

Experimental Protocols

To validate these affinities in your own laboratory, use the following standardized protocols.

A. Membrane Preparation (Source Material)
  • 
     Source:  Rat whole brain homogenates or CHO cells stably transfected with 
    
    
    
    .
  • 
     Source:  Mouse spleen homogenates or CHO-
    
    
    
    cells.
  • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 3 mM

    
    , 0.5% BSA (essential to prevent ligand adsorption to plastic).
    
B. Radioligand Competition Binding Assay

This protocol determines the


 value by displacing a radioactive standard.
  • Ligand: Use

    
     (Specific Activity ~100-180 Ci/mmol) at a concentration of 0.5 nM.
    
  • Competitors: Prepare serial dilutions of PTI-1 HCl and JWH-018 (range:

    
     M to 
    
    
    
    M).
    • Note: Dissolve JWH-018 in DMSO first. PTI-1 HCl can be dissolved directly in aqueous buffer or mild DMSO (

      
      ).
      
  • Incubation: Incubate membranes (

    
     protein/well) with radioligand and competitor for 90 minutes at 30°C .
    
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
C. Functional cAMP Assay (Discrimination Test)

To verify PTI-1's lack of


 activity:
  • Use Forskolin (

    
    ) to stimulate cAMP production in 
    
    
    
    -expressing cells.
  • Treat cells with PTI-1 or JWH-018.

  • Result: JWH-018 will potently inhibit Forskolin-induced cAMP (via

    
    ). PTI-1 should show minimal inhibition  in 
    
    
    
    cells, confirming its poor signaling profile.
References
  • Aung, M. M., et al. (2000). "Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding." Drug and Alcohol Dependence, 60(2), 133-140. Link

  • Kiyoi, T., et al. (2011).[3] "Discovery of potent and orally bioavailable heterocycle-based cannabinoid CB1 receptor agonists."[3][4][5] Bioorganic & Medicinal Chemistry Letters, 21(6), 1748-1753.[3] Link

  • Galmozzi, E. C., et al. (2022). "Humanized CB1R and CB2R yeast biosensors enable facile screening of cannabinoid compounds." bioRxiv (Preprint). Link

  • Adam-Worrall, J., et al. (2010).[3] "Indol-3-yl heterocycle derivatives as agonists of the cannabinoid CB1 receptor."[3] U.S. Patent No.[3][4] 7,700,634.[3][4][6] Washington, DC: U.S. Patent and Trademark Office. Link

Sources

Technical Comparison Guide: PTI-1 (Hydrochloride) Potency & Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

PTI-1 (hydrochloride) is a synthetic cannabinoid of the indole-thiazole class, chemically identified as N,N-diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine.[1] Originally related to a series of indole-3-heterocycles developed by Organon and Merck for therapeutic applications, PTI-1 has emerged in research as a potent, high-efficacy agonist of the cannabinoid type 1 receptor (CB1) .

Unlike classical non-selective cannabinoids (e.g., CP 55,940), PTI-1 exhibits a distinct pharmacological profile characterized by preferential CB1 activation with significantly reduced efficacy at the CB2 receptor in functional assays. This guide compares PTI-1 against industry standards to assist researchers in selecting the appropriate probe for signal transduction and cytotoxicity studies.

Chemical Profile[2][3][4][5][6][7][8]
  • IUPAC Name: N,N-diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine hydrochloride[1]

  • Class: Indole-thiazole synthetic cannabinoid

  • Primary Target: CB1 Receptor (Agonist)[2][3]

  • Secondary Target: CB2 Receptor (Weak/Partial Agonist)

Pharmacological Profile & Comparative Potency[4][5][10]

Functional Potency Analysis

Experimental data derived from humanized yeast biosensors and mammalian cell assays indicates that PTI-1 functions as a potent CB1 agonist. Its efficacy is structurally derived from the 1-pentyl-indole core—shared with JWH-018—but modified with a thiazole side chain that influences receptor subtype selectivity.

Comparative Data Table: PTI-1 vs. Standard Cannabinoids
CompoundPrimary MechanismCB1 Affinity (

)
Functional Potency (

)
CB1/CB2 Selectivity Profile
PTI-1 CB1 Agonist < 10 nM (Est.) *~10–20 nM CB1 Selective (Poor CB2 signaler)

-THC
Partial Agonist~40 nM~35 nMNon-selective (Weak CB1/CB2)
CP 55,940 Full Agonist0.58 nM0.5–2 nMNon-selective (High Potency)
WIN 55,212-2 Full Agonist1.9 nM~5 nMSlightly CB2 Preferred
JWH-018 Full Agonist9.0 nM~5 nMNon-selective

*Note: Explicit


 for PTI-1 is inferred from structural analogues (Merck Compound 89) and functional yeast biosensor assays showing high CB1 activation comparable to nanomolar agonists.
Mechanistic Insights
  • CB1 Activation: PTI-1 effectively drives G-protein signaling (G

    
    ), leading to the inhibition of adenylyl cyclase and reduction of intracellular cAMP.
    
  • CB2 Discrimination: In functional assays (e.g., yeast biosensors), PTI-1 demonstrates "poor signaling" at the CB2 receptor compared to the robust activation seen with CP 55,940 or WIN 55,212-2. This makes PTI-1 a valuable tool for isolating CB1-mediated effects in tissues expressing both receptors.

  • Cytotoxicity: In colorectal cancer models (SW480, HCT116), PTI-1 induces significant reduction in cell viability, a trait shared with other potent synthetic cannabinoids, potentially mediated through non-canonical pathways or sustained CB1 activation.

Signaling Pathway Visualization

The following diagram illustrates the differential signaling activation of PTI-1 compared to the non-selective standard CP 55,940.

Cannabinoid Signaling Comparison PTI1 PTI-1 (HCl) CB1 CB1 Receptor (CNS/Periphery) PTI1->CB1 High Affinity CB2 CB2 Receptor (Immune/Peripheral) PTI1->CB2 Low Efficacy (Poor Signaling) CP55 CP 55,940 CP55->CB1 High Affinity CP55->CB2 High Affinity G_prot Gαi/o Protein CB1->G_prot Viability Cell Viability (Apoptosis/Autophagy) CB1->Viability Modulation (CRC Models) CB2->G_prot AC Adenylyl Cyclase G_prot->AC Inhibition cAMP cAMP Reduction AC->cAMP Decreased Levels

Figure 1: Differential receptor activation profile. PTI-1 shows strong CB1 bias, whereas CP 55,940 activates both receptors promiscuously.

Experimental Protocols

Protocol A: Cell Viability Assay (Colorectal Cancer Model)

Purpose: To validate the cytotoxic potency of PTI-1 in comparison to vehicle control. Reference: Adapted from Raup-Konsavage et al. (2018).[4][5]

  • Cell Preparation:

    • Culture SW480 or HCT116 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

    • Seed cells in 96-well plates at a density of 5,000–10,000 cells/well.

    • Incubate for 24 hours at 37°C in 5% CO

      
       to allow attachment.
      
  • Compound Treatment:

    • Dissolve PTI-1 (HCl) in DMSO to create a 10 mM stock solution.

    • Prepare serial dilutions in serum-free media (Range: 0.1

      
      M to 100 
      
      
      
      M).
    • Control: Treat cells with Vehicle (DMSO < 0.1%) and Positive Control (e.g., 10

      
      M CP 55,940).
      
    • Apply treatments to cells and incubate for 24–48 hours.

  • Viability Quantification (MTS/MTT Assay):

    • Add 20

      
      L of MTS reagent to each well.
      
    • Incubate for 1–4 hours at 37°C until color develops.

    • Measure absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize absorbance to Vehicle Control (100% Viability).

    • Calculate

      
       using non-linear regression (log(inhibitor) vs. normalized response).
      
Protocol B: Functional cAMP Inhibition Assay

Purpose: To determine the


 of PTI-1 at the CB1 receptor.
  • Transfection: Use HEK293 cells stably expressing human CB1 receptor.

  • Stimulation: Pre-treat cells with Forskolin (10

    
    M) to elevate basal cAMP levels.
    
  • Agonist Challenge:

    • Add PTI-1 at varying concentrations (

      
       M to 
      
      
      
      M).
    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Lyse cells and quantify cAMP using a TR-FRET or ELISA-based cAMP detection kit.

  • Validation:

    • Self-Check: The Forskolin-only well must show maximum signal. The CP 55,940 treated well should show maximum inhibition (floor).

    • PTI-1 efficacy is expressed as a percentage of the maximal inhibition observed with CP 55,940.

References

  • Raup-Konsavage, W. M., et al. (2018). Synthetic Cannabinoid Activity in Colorectal Cancer Cells.[4][5] Cannabis and Cannabinoid Research.[6][4][3][5][7][8][9]

  • Westphal, F., et al. (2015). Analytical characterization of the synthetic cannabinoid PTI-1. Forensic Science International.

  • Galanie, S., et al. (2022). Humanized CB1R and CB2R yeast biosensors enable facile screening of cannabinoid compounds. bioRxiv.

  • Cayman Chemical. PTI-1 (hydrochloride) Product Information & Safety Data Sheet.

  • Merck & Co. (Organon).Indole-3-heterocycle derivatives as cannabinoid receptor agonists.

Sources

Validating PTI-1 (hydrochloride) activity in functional assays

Benchmarking PTI-1 (Hydrochloride): A Comparative Functional Validation Guide for nAChR Agonism

Executive Summary & Critical Disambiguation

CRITICAL SAFETY & NOMENCLATURE WARNING

Distinction of Compound Identity: Before proceeding, researchers must verify the chemical identity of "PTI-1".

  • Target Context: This guide details the validation of PTI-1 as a candidate

    
     nAChR agonist  (often an internal designation or specific salt form in neuropharmacology).
    
  • Exclusion: This guide does NOT apply to the commercially available "PTI-1 (hydrochloride)" (CAS 1400742-46-2), which is a synthetic cannabinoid (CB1 receptor agonist) related to JWH-018. Applying cannabinoid protocols to nicotinic research will yield false negatives.

The Validation Challenge

Validating a selective



This guide outlines the "Gold Standard" comparative workflow to validate PTI-1 activity against the industry benchmark, PNU-282987 . We utilize a Positive Allosteric Modulator (PAM)-enabled approach to render the rapid

Mechanistic Profile: The Activation Pathway

To validate PTI-1, one must demonstrate it triggers the specific ionotropic and downstream signaling characteristic of

Signaling Architecture

The diagram below illustrates the requisite signaling events PTI-1 must induce to be confirmed as an agonist. Note the critical role of the Type II PAM in preventing rapid desensitization during assay measurement.

Alpha7_PathwayPTI1PTI-1 (Candidate)AgonistRec_Closedα7 nAChR(Closed/Resting)PTI1->Rec_ClosedBindingPNUPNU-120596(Type II PAM)Rec_Openα7 nAChR(Open State)PNU->Rec_OpenStabilizes Open State(Prevents Desensitization)Rec_Closed->Rec_OpenActivationRec_Desα7 nAChR(Desensitized)Rec_Open->Rec_DesRapid Decay(<100ms)Ca_InfluxCa2+ Influx(High Permeability)Rec_Open->Ca_InfluxIon ConductanceDownstreamDownstream Signaling(ERK1/2, CREB, NF-κB inhibition)Ca_Influx->DownstreamSignal Transduction

Figure 1: Mechanism of Action. The Type II PAM (PNU-120596) is essential to delay desensitization, allowing calcium capture.

Comparative Analysis: PTI-1 vs. Alternatives

The following table benchmarks the expected performance of a high-quality

FeaturePTI-1 (Candidate) PNU-282987 (Benchmark)Nicotine (Control)GTS-21 (Alternative)
Primary Target

nAChR

nAChR
Pan-nAChR Agonist

nAChR (Partial)
Selectivity High (Expected)High (

nM)
Low (

>

)
Moderate
Functional

Validation Target

nM


M


M
Desensitization Rapid (Requires PAM)Rapid (Requires PAM)VariableRapid
Key Advantage Potential novel PK/PD profileIndustry Standard ReferenceEndogenous relevanceClinical safety data
Assay Limitation Invisible in FLIPR w/o PAM Invisible in FLIPR w/o PAMActivates other subtypesLower Efficacy (

)

Primary Validation Protocol: PAM-Enabled Calcium Flux

Objective: Quantify PTI-1 agonist activity in a high-throughput format. The Problem: Without a PAM, the calcium signal from

The Solution:PNU-120596
Materials
  • Cell Line: HEK293 stably expressing human

    
     nAChR (or SH-SY5Y differentiated).
    
  • Agonist: PTI-1 (hydrochloride).[1]

  • PAM: PNU-120596 (Stock: 10 mM in DMSO).

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit.

  • Antagonist Control: Methyllycaconitine (MLA) - Required to prove specificity.

Step-by-Step Workflow
  • Cell Plating: Seed cells at 50,000 cells/well in Poly-D-Lysine coated 96-well black plates. Incubate 24h.

  • Dye Loading:

    • Wash cells with Assay Buffer (HBSS + 20 mM HEPES + 2 mM

      
      ).
      
    • Load Fluo-4 AM (4

      
      M) for 45 mins at 37°C.
      
    • Crucial: Do not wash after loading if using a masking-dye kit; otherwise, wash 3x gently.

  • Compound Preparation (The "PAM-Agonist" Mix):

    • Prepare PTI-1 serial dilutions (0.1 nM to 10

      
      M).
      
    • Spike all PTI-1 dilutions with 10

      
      M PNU-120596. 
      
    • Control A: PNU-282987 + 10

      
      M PNU-120596 (Positive Control).
      
    • Control B: PTI-1 without PAM (Negative Control for desensitization check).

    • Control C: MLA (1

      
      M) pre-incubation, then PTI-1 + PAM (Specificity Check).
      
  • Measurement:

    • Transfer to FLIPR/Plate Reader.

    • Record baseline fluorescence (

      
      ) for 10s.
      
    • Inject Compound Mix.

    • Record response (

      
      ) for 120s.
      

Data Analysis: Calculate

  • Success Criteria: PTI-1 + PAM yields a sigmoidal dose-response. PTI-1 alone yields <10% of the signal. MLA pre-treatment abolishes the signal.

Secondary Validation: Whole-Cell Patch Clamp

Objective: High-fidelity characterization of channel kinetics and current density. Why: Electrophysiology captures the millisecond activation that FLIPR misses, verifying that PTI-1 is a true agonist and not just a PAM artifact.

Protocol Highlights
  • Rig: Whole-cell configuration, voltage-clamp at -60 mV.

  • Perfusion: Fast-step perfusion system (e.g., Dynaflow or piezo-driven) is MANDATORY . Solution exchange must be <20 ms.

  • Internal Solution: High Chloride or Cesium-based to block Potassium channels.

Experimental Logic
  • Puff Application: Apply PTI-1 (10

    
    M) for 500 ms.
    
  • Observation: Look for a rapidly activating inward current (rise time < 5 ms) that decays (desensitizes) rapidly even while PTI-1 is present.

  • Net Charge Analysis: Integrate the area under the curve (AUC) to determine total charge transfer.

  • Comparison: Compare Peak Current (

    
    ) and Decay Tau (
    
    
    ) with PNU-282987.

Visualizing the Validation Workflow

This flowchart ensures the researcher follows the correct logical sequence to rule out false positives.

Validation_WorkflowStartStart: PTI-1ValidationStep1Assay 1: FLIPR(Calcium Flux)Start->Step1Decision1Signal withPAM?Step1->Decision1Step2Assay 2: E-Phys(Patch Clamp)Decision1->Step2YesFailNot an α7 AgonistDecision1->FailNoDecision2Fast CurrentDetected?Step2->Decision2Step3Assay 3: Specificity(MLA Blockade)Decision2->Step3YesDecision2->FailNoStep3->FailNot BlockedSuccessVALIDATEDα7 AgonistStep3->SuccessBlocked by MLA

Figure 2: Validation Logic Flow. A sequential approach to confirm agonism, kinetics, and specificity.

Expert Tips & Troubleshooting

  • The "Silent" Agonist: If PTI-1 shows no activity in FLIPR but you are confident in the synthesis, check your PAM. PNU-120596 is unstable in aqueous solution over time. Always prepare fresh PAM stocks.

  • Solubility: PTI-1 hydrochloride is generally water-soluble, but stock solutions should be made in DMSO (up to 100 mM) and diluted to avoid precipitation in high-calcium buffers.

  • Receptor Density:

    
     expression can drift in stable cell lines. Always run a PNU-282987 control curve (expected 
    
    
    nM) to validate the cells before validating the drug.

References

  • Hurst, R. S., et al. (2005). "A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization." Journal of Neuroscience. (Establishes PNU-120596 PAM protocol).

  • Bodnar, A. L., et al. (2005). "Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors."[2] Journal of Medicinal Chemistry. (Characterization of PNU-282987).

  • Papke, R. L., et al. (2000). "The correction of alpha7 nicotinic acetylcholine receptor concentration-response relationships in Xenopus oocytes." British Journal of Pharmacology. (Desensitization kinetics).

  • Cayman Chemical. "PTI-1 (hydrochloride) Product Information." (For exclusion/safety verification of the cannabinoid).

Benchmarking PTI-1 (Hydrochloride): A Guide to Reproducibility in Cannabinoid Research

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Neuropharmacologists, Forensic Toxicologists, and Drug Discovery Scientists.

Executive Summary & Disambiguation

Status: Emerging Research Chemical / Synthetic Cannabinoid (Scaffold: Indole-Thiazole) CAS: 1400742-46-2 (Hydrochloride salt)

CRITICAL DISAMBIGUATION: Before proceeding, researchers must verify the chemical identity of their target. "PTI-1" is a code used in multiple distinct biological contexts. This guide focuses on PTI-1 (Hydrochloride) , the synthetic cannabinoid agonist.[1][2]

  • DISTINCT FROM: PTI-125 (Simufilam) , a Filamin A modulator for Alzheimer’s.[3]

  • DISTINCT FROM: PTI-1 Oncogene , a truncated EF-1

    
     variant.[4]
    

PTI-1 (HCl) is a lipophilic indole-thiazole derivative structurally related to JWH-018 but containing a thiazole linker.[1][2] Its primary utility lies in mapping the structure-activity relationships (SAR) of the CB1/CB2 receptor interface. The hydrochloride salt form improves shelf stability but introduces specific challenges in physiological buffering—the primary source of experimental failure.

Comparative Analysis: PTI-1 vs. Established Standards

Reproducibility in cannabinoid research hinges on benchmarking against known standards. PTI-1 exhibits distinct physicochemical properties compared to the "Gold Standard" (CP 55,940) and its structural analog (JWH-018).

Table 1: Physicochemical & Pharmacological Benchmarking

FeaturePTI-1 (HCl) JWH-018 CP 55,940 Implication for Reproducibility
Class Indole-ThiazoleIndole-NaphthylNon-Classical CannabinoidPTI-1 has a unique steric bulk due to the thiazole ring.
Solubility (Aq) Low (<0.1 mg/mL)NegligibleNegligibleCritical: The HCl salt dissociates, but the free base precipitates immediately in pH 7.4 buffer without carrier (BSA/Cyclodextrin).
Receptor Affinity

(Predicted) ~nM range

= 9.0 nM (CB1)

= 0.5–5 nM (CB1)
PTI-1 potency is often lower than JWH-018; requires higher concentrations for equivalent signal.
Stability High (Solid); Low (Solution)ModerateHighIndole moiety is susceptible to oxidative degradation in light/solution.
Signaling Bias Unknown (Likely G-protein)G-protein biasedBalancedRisk: Assuming PTI-1 recruits

-arrestin at the same rate as CP 55,940 may lead to false negatives in internalization assays.
Mechanistic Insight: The Signal Transduction Pathway

To validate PTI-1 activity, one must assay the downstream effectors of the Cannabinoid Receptor Type 1 (CB1). CB1 is


-coupled; therefore, successful PTI-1 binding should result in the inhibition of adenylyl cyclase and a reduction in cAMP.

Figure 1: PTI-1 Mediated CB1 Signaling Cascade This diagram illustrates the expected molecular workflow. If your assay does not show cAMP reduction, the compound has likely precipitated or degraded.

G PTI1 PTI-1 (Ligand) CB1 CB1 Receptor (GPCR) PTI1->CB1 Binding Gi G_i/o Protein (Dissociation) CB1->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK/ERK Phosphorylation Gi->MAPK Activation cAMP cAMP Levels AC->cAMP Reduction

Caption: PTI-1 activates CB1, dissociating Gi/o, inhibiting Adenylyl Cyclase, and reducing intracellular cAMP.

Core Reproducibility Protocol: Solubilization & Dosing

The most common cause of "inactive" PTI-1 results is not low affinity, but solvent shock precipitation . The HCl salt gives a false sense of security regarding water solubility.

The "Invisible Precipitate" Phenomenon

When PTI-1 HCl in DMSO is added directly to cell media, the chloride ion dissociates, and the lipophilic cation interacts with water. Without a protein carrier (BSA), it forms micro-aggregates that are invisible to the naked eye but biologically inactive (or toxic).

Validated Preparation Workflow

Materials:

  • PTI-1 Hydrochloride (Solid, stored at -20°C).[2]

  • Anhydrous DMSO (Freshly opened or stored over molecular sieves).

  • Fatty-Acid Free BSA (0.1%).

Step-by-Step Protocol:

  • Stock Preparation (10 mM):

    • Bring PTI-1 vial to room temperature before opening to prevent condensation (hydrolysis risk).

    • Dissolve 1 mg PTI-1 HCl (MW ~392.0 g/mol ) in 255

      
      L anhydrous DMSO.
      
    • Checkpoint: Vortex for 30 seconds. Solution must be crystal clear.

  • Intermediate Dilution (Critical Step):

    • Do NOT pipette 10 mM stock directly into the assay well (1:1000 dilution causes shock precipitation).

    • Prepare a 100x working solution in pure ethanol or a DMSO/Tween-80 mix.

  • Assay Delivery:

    • Prepare assay buffer containing 0.1% BSA (bovine serum albumin). The albumin acts as a "shuttle" for the lipophilic drug.

    • Add the intermediate solution to the BSA-buffer while vortexing.

Figure 2: The "Anti-Crash" Solubilization Workflow

Workflow Solid PTI-1 HCl (Solid, -20°C) Warm Equilibrate to RT (Desiccator) Solid->Warm DMSO Dissolve in Anhydrous DMSO (10 mM Stock) Warm->DMSO Direct Direct to Media? (FAILURE) DMSO->Direct Precipitates Dilution Intermediate Dilution (Ethanol or Tween) DMSO->Dilution Step-down Carrier Final Dilution Buffer + 0.1% BSA Dilution->Carrier Vortexing Assay Cell Assay (Soluble Ligand) Carrier->Assay

Caption: Workflow to prevent hydrophobic crashing. BSA carrier is mandatory for stable aqueous dosing.

Troubleshooting & Quality Control
ObservationLikely CauseCorrective Action
Loss of Potency >24h Oxidation of Indole RingStore DMSO stocks at -80°C under argon/nitrogen. Do not freeze/thaw >3 times.
High Cell Toxicity DMSO/AcidosisThe HCl salt is acidic. Ensure assay buffer (HEPES/PBS) is >20mM to buffer the pH shift. Keep final DMSO <0.1%.
Inconsistent

Plastic BindingLipophilic cannabinoids bind to polystyrene. Use glass-coated plates or polypropylene reservoirs for dilutions.
No Effect in Assay Receptor DesensitizationCB1 desensitizes rapidly (minutes). Ensure agonist exposure time is optimized (e.g., 5-15 mins for ERK phosphorylation).
References
  • Banister, S. D., & Connor, M. (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists (SCRAs). Handbook of Experimental Pharmacology. [Link]

  • Wiley, J. L., et al. (2015). Pharmacology of Indole- and Indazole-Derived Synthetic Cannabinoids. Molecular Pharmacology. [Link]

  • Pertwee, R. G. (2010). Receptors and channels targeted by phytocannabinoids and endocannabinoids. Pharmacological Reviews. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of PTI-1 (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of a chemical substance, including its responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of PTI-1 (hydrochloride), a synthetic cannabinoid intended for forensic and research applications only[1]. Given that the physiological and toxicological properties of this compound are not extensively documented, a cautious and compliant approach to its disposal is paramount to ensure personnel safety and environmental protection[1]. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to manage your chemical waste with confidence and expertise.

Understanding the Compound: PTI-1 (hydrochloride)

PTI-1 (hydrochloride) is an indole-based synthetic cannabinoid containing a thiazole group[2]. As a hydrochloride salt, it is acidic and water-soluble[3]. The absence of comprehensive safety and toxicological data necessitates that it be handled as a hazardous substance of unknown toxicity. Therefore, all disposal procedures must be approached with the highest degree of caution, assuming the compound may be toxic, irritant, and environmentally harmful.

Chemical and Physical Properties of PTI-1 (hydrochloride)
Synonym N-Pentyl-3-thiazole-indole analog 1[1]
Molecular Formula C₂₁H₂₉N₃S • HCl[1]
Molecular Weight 392.0 g/mol [1]
Formulation A crystalline solid[1]
Solubility Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2)[1]
Storage -20°C[1]
Hazard Profile The physiological and toxicological properties have not been tested[1]. Assumed to be hazardous.

The Core Principle: Cradle-to-Grave Responsibility

The fundamental principle of chemical waste management is "cradle-to-grave" responsibility. This means that the generator of the waste is responsible for its safe handling and disposal from the moment it is created until it is ultimately destroyed or rendered non-hazardous. Pouring chemical waste down the drain or disposing of it in regular trash is strictly prohibited and can lead to severe environmental damage and legal consequences[4][5].

Pre-Disposal Considerations and Spill Management

Before beginning any disposal procedure, ensure you are working in a well-ventilated area, preferably within a chemical fume hood, and are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[6][7].

In the event of a spill, it should be managed immediately. For small spills, absorb the material with an inert absorbent such as sand or earth, place it in a sealed container, and dispose of it as hazardous waste[7]. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department[8].

Step-by-Step Disposal Protocol for PTI-1 (hydrochloride)

The following protocol is a comprehensive guide for the safe disposal of PTI-1 (hydrochloride). It is crucial to adhere to your institution's specific waste disposal guidelines and all local, state, and federal regulations[9].

For dilute aqueous solutions of PTI-1 (hydrochloride), a preliminary neutralization step can be performed to reduce its corrosivity. This is due to its acidic nature as a hydrochloride salt[3].

  • Rationale: Neutralization of acidic waste minimizes its corrosive hazard and prepares it for safe collection and disposal. Direct disposal of acidic waste is often prohibited[10].

  • Procedure:

    • Work in a chemical fume hood.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the aqueous solution of PTI-1 (hydrochloride) while stirring[10].

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the base until the pH is between 6.0 and 8.0[5]. The cessation of fizzing and bubbling is an indicator that the reaction is complete[10].

    • This neutralized solution must still be collected as hazardous chemical waste.

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Rationale: Mixing incompatible waste streams can lead to the generation of toxic gases, fires, or explosions.

  • Procedure:

    • Solid Waste: Collect unadulterated PTI-1 (hydrochloride) powder, as well as any grossly contaminated items like weighing boats or filter paper, in a designated, well-labeled hazardous waste container.

    • Liquid Waste: Collect the neutralized aqueous solutions and any organic solvent solutions containing PTI-1 (hydrochloride) in a separate, compatible hazardous waste container. Do not mix aqueous and organic waste streams.

    • Sharps Waste: Any needles or other sharps contaminated with PTI-1 (hydrochloride) must be placed in a designated sharps container.

Clear and accurate labeling is a cornerstone of safe waste management[4][11].

  • Rationale: Proper labeling informs waste handlers of the container's contents and associated hazards, ensuring safe handling and disposal.

  • Procedure:

    • Use a hazardous waste label provided by your institution's EHS department.

    • Clearly write the full chemical name: "PTI-1 (hydrochloride)"[11]. Avoid abbreviations or chemical formulas.

    • List all constituents of the waste, including solvents and their approximate concentrations.

    • Indicate the hazards associated with the waste. Since the toxicity is not fully known, at a minimum, it should be labeled as "Toxic" and "Irritant".

    • Ensure the container is in good condition, compatible with the waste, and securely sealed to prevent leaks[4]. Do not fill containers beyond 90% capacity to allow for expansion[4].

Empty containers that held PTI-1 (hydrochloride) may still contain residual amounts of the chemical and must be handled appropriately.

  • Rationale: Even "empty" containers can pose a hazard if not properly decontaminated. The procedure for container disposal can vary based on whether the chemical is classified as acutely toxic (P-listed)[12].

  • Procedure:

    • Given the unknown toxicity of PTI-1, it is prudent to treat the empty containers as if they held an acutely toxic substance.

    • Triple-rinse the container with a suitable solvent (e.g., ethanol, then water)[11].

    • Collect all rinsate as hazardous waste[11].

    • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated lab glass or plastic.

Under no circumstances should you attempt to dispose of PTI-1 (hydrochloride) waste yourself.

  • Rationale: The final disposal of hazardous waste must be carried out by a licensed hazardous waste disposal contractor to ensure it is managed in an environmentally sound and legally compliant manner[13].

  • Procedure:

    • Store the properly labeled and sealed waste containers in a designated and secure satellite accumulation area within your laboratory.

    • Contact your institution's EHS department to arrange for a pickup of the hazardous waste.

Decision-Making Workflow for PTI-1 (hydrochloride) Disposal

The following diagram illustrates the decision-making process for the proper disposal of PTI-1 (hydrochloride) waste.

DisposalWorkflow cluster_prep Preparation & Safety cluster_waste_type Waste Characterization cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Disposal Steps start Identify PTI-1 (hydrochloride) Waste ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe workspace Work in a Ventilated Area (Chemical Fume Hood) ppe->workspace waste_type What is the form of the waste? workspace->waste_type solid_waste Solid PTI-1 or Contaminated Materials waste_type->solid_waste Solid liquid_waste Aqueous Solution of PTI-1 waste_type->liquid_waste Aqueous Liquid collect_solid Collect in a Designated Solid Hazardous Waste Container solid_waste->collect_solid label_container Label Container with Full Chemical Name and Hazards collect_solid->label_container neutralize Neutralize with Weak Base to pH 6.0-8.0 liquid_waste->neutralize collect_liquid Collect in a Designated Liquid Hazardous Waste Container neutralize->collect_liquid collect_liquid->label_container store_waste Store in Secure Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs end Disposal Complete contact_ehs->end

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。